Ribostamycin Sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O10.H2O4S/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17;1-5(2,3)4/h4-17,22-27H,1-3,18-21H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCDDYYZMGGHOE-YMSVYGIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N4O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53797-35-6 | |
| Record name | Ribostamycin sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53797-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribostamycin sulfate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053797356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribostamycin sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBOSTAMYCIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFN1QU7PEN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ribostamycin Sulfate from Streptomyces ribosidificus: A Technical Guide
Executive Summary: Ribostamycin is a broad-spectrum aminoglycoside-aminocyclitol antibiotic produced by the soil bacterium Streptomyces ribosidificus.[1][2] Composed of three ring subunits—2-deoxystreptamine (DOS), neosamine C, and ribose—it is a crucial antimicrobial agent effective against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[4][5] This guide provides an in-depth overview of the biosynthesis, production, analytical characterization, and mechanism of action of ribostamycin sulfate, intended for researchers and professionals in drug development.
Introduction
Ribostamycin was first isolated from Streptomyces ribosidificus, identified in a soil sample from Tsu City, Mie Prefecture, Japan.[1] As a member of the aminoglycoside class, it plays a significant role in clinical settings, particularly against infections resistant to other antibiotics.[5] The World Health Organization lists ribostamycin as a critically important antimicrobial.[1] Its core structure features a 2-deoxystreptamine (DOS) unit, a common scaffold in many clinically vital aminoglycosides like neomycin and kanamycin.[6][7][8] Understanding its biosynthesis and production is fundamental for optimizing yields and developing novel derivatives to combat growing antibiotic resistance.[1]
Biosynthesis of Ribostamycin
The production of ribostamycin in S. ribosidificus is governed by a dedicated biosynthetic gene cluster (BGC) containing the rbm genes.[9][10] The pathway begins with the common sugar D-glucose and proceeds through a series of enzymatic modifications to construct the final molecule.[1][9]
The biosynthesis initiates with the conversion of D-glucose to glucose-6-phosphate. The enzyme RbmA, a 2-deoxy-scyllo-inosose synthase, then catalyzes the formation of 2-deoxy-scyllo-inosose.[1][9] Following this, the aminotransferase RbmB is responsible for two distinct amination steps in the formation of the central 2-deoxystreptamine (DOS) core.[6][8] The pathway involves further oxidation, amination, and glycosylation steps catalyzed by other Rbm enzymes to attach the neosamine and ribose moieties.[1][9]
A summary of the key genes and their proposed functions is detailed in Table 1.
Table 1: Key Genes in the Ribostamycin Biosynthetic Cluster and Their Putative Functions.
| Gene Name | Proposed Function | Reference |
|---|---|---|
| rbmA | 2-Deoxy-scyllo-inosose (DOI) synthase | [9][10] |
| rbmB | 2-Deoxy-scyllo-inosose aminotransferase | [6][9] |
| rbmC | Dehydrogenase | [1][9] |
| rbmD | Glycosyltransferase | [1][9] |
| rbmG | Dehydrogenase | [1][9] |
| rbmH | Aminotransferase | [9] |
| rbmI | Aminoglycoside 3-N-acetyltransferase (Resistance) | [9][10] |
| rph | Aminoglycoside phosphotransferase (Resistance) |[9] |
The biosynthetic pathway is visualized in the diagram below.
Production of this compound
The industrial production of antibiotics from Streptomyces species is primarily achieved through submerged fermentation in large-scale bioreactors.[12] While specific protocols for S. ribosidificus are proprietary, a general methodology can be outlined based on established procedures for related actinomycetes.[12][13][14]
Experimental Protocol: Fermentation
-
Inoculum Preparation: A spore suspension of Streptomyces ribosidificus (e.g., ATCC 21294) is prepared.[10][11] This suspension is used to inoculate a seed culture medium (e.g., Tryptic Soy Broth) and incubated for 48-72 hours at 28-30°C with agitation to generate a vegetative biomass.
-
Production Medium: The main production medium is formulated to support secondary metabolite production. A typical medium might consist of a primary carbon source (e.g., soluble starch, glucose), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals (e.g., CaCO₃, K₂HPO₄).[15]
-
Fermentation: The production bioreactor is inoculated with the seed culture (typically 5-10% v/v). Fermentation is carried out for 7-10 days at 28-30°C. Key parameters such as pH (maintained around 7.0), dissolved oxygen, and agitation speed are continuously monitored and controlled to maximize yield.[14][15]
-
Harvesting: After the fermentation period, the culture broth is harvested. The mycelial biomass is separated from the supernatant, which contains the secreted ribostamycin, via centrifugation or filtration.
Experimental Protocol: Extraction and Purification
-
Extraction: Ribostamycin is a polar, water-soluble compound. The clarified supernatant from the fermentation broth is the starting material for extraction. Cation-exchange chromatography is a common first step, where the positively charged aminoglycoside binds to the resin and is later eluted.
-
Purification: The crude extract is further purified using a series of chromatographic techniques. This may include additional ion-exchange steps, followed by reverse-phase high-performance liquid chromatography (HPLC).[16]
-
Sulfate Salt Formation: The purified ribostamycin base is converted to its sulfate salt to improve stability and solubility. This is typically achieved by reacting the base with sulfuric acid under controlled pH conditions, followed by precipitation or lyophilization to obtain the final this compound powder.[3]
The general workflow for production and analysis is depicted below.
Analytical Characterization
Due to its lack of a strong chromophore, ribostamycin is not readily detected by UV-Vis spectroscopy. Therefore, universal detection methods are employed in conjunction with HPLC. These include the evaporative light scattering detector (ELSD), charged aerosol detector (CAD), and the nano-quantity analyte detector (NQAD).[17] Mass spectrometry (LC-MS) is also used for structural confirmation and impurity profiling.[17]
A robust method for the simultaneous detection of ribostamycin and its related substances has been developed using HPLC with an NQAD.[17] A comparison of the performance of different aerosol detectors is provided in Table 2.
Table 2: Performance Comparison of Analytical Detectors for Ribostamycin Analysis.
| Parameter | NQAD | CAD | ELSD |
|---|---|---|---|
| Limit of Detection (LOD) | 0.8 µg/mL | Not Specified | 8 µg/mL |
| Linear Range | 2 - 1000 µg/mL | 2 - 200 µg/mL | 8 - 200 µg/mL |
Data sourced from a comparative study on aerosol detectors for ribostamycin analysis.[17]
Experimental Protocol: HPLC-NQAD Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a nano-quantity analyte detector (NQAD).
-
Column: A C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm).[16]
-
Mobile Phase: An optimized mobile phase containing ion-pairing agents like pentafluoropropionic acid (PFPA) or trifluoroacetic acid (TFA) in an acetonitrile/water mixture is used to achieve good separation.[16][17]
-
Detection: The NQAD detector is operated with optimized parameters for nebulization temperature and gas flow rate.
-
Quantification: Quantification can be performed using either external standards or the area normalization method. The NQAD provides a more accurate result due to its wide linear response range.[17]
Mechanism of Action
Ribostamycin, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome.[3] The positively charged amino groups on the molecule facilitate its interaction with the negatively charged bacterial cell envelope and subsequent uptake into the cytoplasm.[5]
Once inside the cell, ribostamycin binds irreversibly to the 16S rRNA component of the 30S ribosomal subunit.[4][5] This binding event at the A-site interferes with protein synthesis in two primary ways:
-
Inhibition of Translocation: It blocks the movement of peptidyl-tRNA from the A-site to the P-site, effectively halting peptide chain elongation.[4]
-
mRNA Misreading: The binding causes conformational changes in the ribosome, leading to the misreading of the mRNA codons. This results in the incorporation of incorrect amino acids and the synthesis of non-functional or toxic proteins.[4]
The culmination of these effects is a rapid disruption of essential cellular processes, leading to bacterial cell death.[3]
Conclusion
This compound remains a clinically relevant antibiotic derived from Streptomyces ribosidificus. Its production relies on controlled fermentation processes, followed by multi-step extraction and purification. The elucidation of its biosynthetic pathway has opened avenues for genetic engineering to enhance production and create novel derivatives. Advanced analytical techniques are crucial for quality control and ensuring the purity of the final drug product. A thorough understanding of its mechanism of action—the disruption of bacterial protein synthesis—is vital for overcoming resistance and guiding the development of next-generation aminoglycosides.
References
- 1. Ribostamycin - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. toku-e.com [toku-e.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Exploration of Antibiotic Activity of Aminoglycosides, in Particular Ribostamycin Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure of RbmB from Streptomyces ribosidificus, an aminotransferase involved in the biosynthesis of ribostamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of (+)-ribostamycin by catalytic, enantioselective hydroamination of benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structure of RbmB from Streptomyces ribosidificus, an aminotransferase involved in the biosynthesis of ribostamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The ribostamycin biosynthetic gene cluster in Streptomyces ribosidificus: comparison with butirosin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmb.or.kr [jmb.or.kr]
- 14. Solid-state fermentation for the production of meroparamycin by streptomyces sp. strain MAR01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of ribostamycin and its impurities using a nano-quantity analyte detector: Systematic comparison of performance among three different aerosol detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ribostamycin Sulfate as a Protein Disulfide Isomerase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein disulfide isomerase (PDI) is a critical enzyme in the endoplasmic reticulum (ER) responsible for catalyzing the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins. Beyond its isomerase function, PDI also exhibits chaperone activity, preventing the aggregation of misfolded proteins. The dysregulation of PDI activity has been implicated in various pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention. Ribostamycin sulfate, an aminoglycoside antibiotic, has been identified as a specific inhibitor of the chaperone activity of PDI, presenting a unique mechanism for modulating cellular proteostasis. This technical guide provides an in-depth overview of this compound as a PDI inhibitor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated cellular pathways.
Introduction to Protein Disulfide Isomerase (PDI)
PDI is a multi-domain protein belonging to the thioredoxin superfamily, primarily localized in the ER. Its canonical function is to ensure the correct folding of proteins destined for secretion or insertion into the cell membrane by catalyzing disulfide bond dynamics. PDI contains two thioredoxin-like active sites, each with a CXXC motif, which are responsible for its isomerase and reductase activities. In addition to these catalytic functions, PDI possesses a substrate-binding site that confers its chaperone activity, preventing the aggregation of folding intermediates.
Elevated levels of PDI have been observed in various cancer cells, where it helps manage the increased demand for protein synthesis and folding, thereby promoting cell survival and proliferation.[1] Consequently, inhibiting PDI has emerged as a promising anti-cancer strategy.[1]
This compound: A Specific Inhibitor of PDI Chaperone Activity
This compound is an aminoglycoside antibiotic produced by Streptomyces ribosidificus.[2] While its primary mechanism of action as an antibiotic involves binding to the bacterial ribosome and inhibiting protein synthesis, it has been discovered to have a distinct activity in eukaryotic cells as an inhibitor of PDI.[3][4]
Crucially, studies have shown that this compound specifically inhibits the chaperone activity of PDI without affecting its isomerase activity.[5][6] This specificity suggests that ribostamycin binds to a region of PDI distinct from the catalytic CGHC motifs.[5][6] This selective inhibition of the chaperone function offers a nuanced approach to targeting PDI, potentially minimizing off-target effects associated with broad PDI inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction and inhibitory effect of this compound on PDI.
Table 1: Binding Affinity and Stoichiometry of this compound to PDI
| Parameter | Value | Species | Method | Reference |
| Dissociation Constant (KD) | 0.319 mM | Bovine | Biacore | [2] |
| Inhibitory Molar Ratio (Ribostamycin:PDI) for complete chaperone inhibition | ~100:1 | Bovine | In vitro chaperone assay | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound as a PDI inhibitor.
PDI Chaperone Activity Assay (Insulin Aggregation Assay)
This assay measures the ability of PDI to prevent the aggregation of a model substrate, insulin, upon the reduction of its disulfide bonds. Inhibition of this chaperone activity by this compound can be quantified by an increase in turbidity.
Materials:
-
Bovine insulin
-
Dithiothreitol (DTT)
-
Protein Disulfide Isomerase (PDI), purified
-
This compound
-
Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.0
-
Spectrophotometer capable of reading absorbance at 650 nm
Protocol:
-
Prepare a stock solution of bovine insulin (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a fresh stock solution of DTT (e.g., 100 mM) in water.
-
In a 96-well plate, prepare the reaction mixtures. For each reaction, combine:
-
PDI (final concentration, e.g., 1 µM)
-
This compound at various concentrations (or vehicle control)
-
Assay Buffer to the desired final volume.
-
-
Pre-incubate the PDI and this compound mixture at room temperature for a defined period (e.g., 30 minutes).
-
Initiate the reaction by adding insulin (final concentration, e.g., 0.2 mg/mL) and DTT (final concentration, e.g., 1 mM).
-
Immediately begin monitoring the change in absorbance at 650 nm over time at a constant temperature (e.g., 25°C). Readings can be taken every minute for 30-60 minutes.
-
The rate of insulin aggregation is determined by the slope of the linear portion of the absorbance curve. The percentage of inhibition is calculated by comparing the rates in the presence and absence of this compound.
PDI Isomerase Activity Assay (Scrambled Ribonuclease A Refolding Assay)
This assay determines the ability of PDI to catalyze the refolding of scrambled ribonuclease A (scRNase A), which contains non-native disulfide bonds, into its active form. As this compound does not inhibit this activity, it serves as a crucial control experiment.
Materials:
-
Scrambled Ribonuclease A (scRNase A)
-
Cytidine 2',3'-cyclic monophosphate (cCMP)
-
Protein Disulfide Isomerase (PDI), purified
-
This compound
-
Assay Buffer: 100 mM Tris-HCl, 2 mM EDTA, pH 8.0
-
Redox Buffer: Glutathione (GSH) and Glutathione disulfide (GSSG) at a defined ratio (e.g., 1 mM GSH, 0.2 mM GSSG)
-
Spectrophotometer capable of reading absorbance at 296 nm
Protocol:
-
Prepare a stock solution of scRNase A.
-
Prepare a stock solution of the substrate cCMP.
-
In a suitable reaction vessel, combine:
-
PDI (final concentration, e.g., 1 µM)
-
This compound at the desired concentration (or vehicle control)
-
Assay Buffer
-
Redox Buffer
-
-
Pre-incubate the mixture at room temperature.
-
Initiate the refolding reaction by adding scRNase A (final concentration, e.g., 50 µM).
-
At various time points, take aliquots of the reaction mixture and add them to a solution of cCMP.
-
Monitor the hydrolysis of cCMP by measuring the increase in absorbance at 296 nm. The rate of this reaction is proportional to the concentration of active, refolded RNase A.
-
Plot the activity of RNase A as a function of time to determine the rate of PDI-catalyzed refolding.
Binding Affinity Determination (Surface Plasmon Resonance - Biacore)
This method allows for the real-time, label-free analysis of the binding kinetics and affinity between this compound and PDI.
Materials:
-
Biacore instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Protein Disulfide Isomerase (PDI), purified
-
This compound
-
Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Protocol:
-
PDI Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject a solution of PDI in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without PDI immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the PDI-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the surface plasmon resonance signal (response units, RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the PDI flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Cellular Signaling Pathways and Experimental Workflows
The inhibition of PDI's chaperone function by this compound is expected to disrupt ER proteostasis, leading to an accumulation of misfolded proteins. This, in turn, is hypothesized to trigger the Unfolded Protein Response (UPR), a cellular stress response pathway. While direct experimental evidence linking this compound to UPR activation is currently limited, the logical pathway is outlined below based on the known functions of PDI.
Hypothesized Signaling Pathway: this compound-Induced UPR
The UPR is mediated by three ER-resident transmembrane sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). In an unstressed state, these sensors are kept inactive by the ER chaperone GRP78/BiP.
Caption: Hypothesized UPR activation by this compound.
Experimental Workflow for Investigating this compound's Effect on the UPR
This workflow outlines the steps to experimentally validate the hypothesized induction of the UPR by this compound.
Caption: Workflow for UPR activation analysis.
Conclusion and Future Directions
This compound represents a valuable tool for studying the specific roles of PDI's chaperone activity in cellular processes. Its ability to selectively inhibit this function without affecting isomerase activity allows for a more precise dissection of PDI's contributions to proteostasis and disease pathology. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of targeting PDI's chaperone function.
Future research should focus on validating the hypothesized link between this compound-mediated PDI chaperone inhibition and the activation of the Unfolded Protein Response. Elucidating the downstream consequences of this specific mode of PDI inhibition will be crucial for understanding its potential applications in diseases characterized by ER stress, such as cancer and neurodegenerative disorders. Further studies are also warranted to identify the precise binding site of this compound on PDI, which could inform the design of more potent and specific second-generation inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 3. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
solubility and bioavailability of ribostamycin sulfate for research
An In-depth Technical Guide on the Solubility and Bioavailability of Ribostamycin Sulfate for Research
Introduction
This compound is an aminoglycoside antibiotic derived from Streptomyces ribosidificus.[1][2][3][4] It is a broad-spectrum antibiotic effective against both gram-positive and gram-negative bacteria.[3][4][5] Its mechanism of action involves binding to the 30S and 50S ribosomal subunits, which interferes with bacterial protein synthesis and leads to a defective bacterial cell membrane.[3][4][6][7][8] This guide provides a comprehensive overview of the solubility and bioavailability of this compound, offering critical data and protocols for researchers, scientists, and drug development professionals.
Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its absorption and formulation. This compound, the salt form of ribostamycin, is formulated to enhance its solubility in aqueous solutions.[9]
Quantitative Solubility Data
This compound exhibits high solubility in water and is practically insoluble in common organic solvents like DMSO and ethanol.[1][2][10][11]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Temperature (°C) | Source |
| Water | 100 | 180.97 | 25 | [1][10][12] |
| Water | 50 | - | Not Specified | [13][14] |
| Water | ≥24.6 | - | Not Specified | [6][11][15] |
| DMSO | Insoluble | - | Not Specified | [1][2][10][11] |
| Ethanol | Insoluble | - | Not Specified | [1][2][10][11] |
Experimental Protocol: Solubility Determination (Saturation Shake-Flask Method)
This protocol outlines a standard method for determining the aqueous solubility of this compound.
-
Materials and Equipment:
-
This compound powder
-
Distilled or deionized water (or other solvent systems)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
pH meter
-
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., water). The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let the undissolved particles settle.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Measure the pH of the saturated solution, as it can influence the solubility of ionizable compounds.
-
Visualization: Solubility Determination Workflow
Caption: Workflow for determining the solubility of this compound.
Bioavailability and Pharmacokinetics of this compound
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. For orally administered drugs, this is influenced by solubility, permeability, and first-pass metabolism. Aminoglycosides, including ribostamycin, are generally known for their poor absorption from the gastrointestinal tract, leading to low oral bioavailability.[9] Consequently, they are typically administered parenterally for systemic infections.[9]
Pharmacokinetic Data
Pharmacokinetic studies have been conducted in animal models and pediatric patients, providing insights into the distribution and elimination of this compound after parenteral administration.
| Species/Population | Dose and Route | Cmax (µg/mL) | t½ (hours) | Key Findings | Source |
| Guinea Pigs | 400 mg/kg (single s.c.) | - | 15.8 (in perilymph) | The half-life in perilymph was significantly reduced after multiple doses. | [16] |
| Pediatric Patients (3 mo - 11 yrs) | 10 mg/kg (i.m.) | Approached adult Cmax after a 500mg dose | - | Absorption and elimination were more rapid in pediatric patients compared to adults. | [17] |
Experimental Protocol: In Vivo Pharmacokinetic Study in an Animal Model
This protocol describes a general procedure for assessing the pharmacokinetics of this compound in a rodent model.
-
Animal Model:
-
Dosing and Groups:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound via a cannulated vein (e.g., tail vein) to determine the elimination half-life and volume of distribution.
-
Oral (PO) or Intramuscular (IM) Group: Administer a single dose via oral gavage or intramuscular injection to assess absorption characteristics.[17]
-
Use a sufficient number of animals per group to ensure statistical power.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Process blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Absolute bioavailability (F%) for the PO group, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Visualization: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
Experimental Protocol: In Vitro Intestinal Permeability (Caco-2 Assay)
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[21][22][23][24][25]
-
Cell Culture:
-
Monolayer Integrity Check:
-
Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Optionally, determine the permeability of a low-permeability marker like Lucifer yellow or mannitol.
-
-
Permeability Assay:
-
The assay is conducted in two directions: apical (AP) to basolateral (BL) to measure absorption, and basolateral (BL) to apical (AP) to assess efflux.[22][25]
-
Rinse the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the test compound (this compound) dissolved in the transport buffer to the donor chamber (AP for A-B transport, BL for B-A transport).
-
Add fresh transport buffer to the receiver chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
-
Calculate the efflux ratio (ER) as: Papp (B-A) / Papp (A-B) . An ER > 2 suggests the involvement of active efflux transporters.
-
Visualization: Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 intestinal permeability assay.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Ribostamycin, like other aminoglycosides, exerts its antibacterial effect by targeting the bacterial ribosome.[8][9]
-
Binding to Ribosome: The positively charged amino groups of ribostamycin interact with the negatively charged phosphate backbone of ribosomal RNA (rRNA). It specifically binds to the A-site on the 16S rRNA of the 30S ribosomal subunit.[8]
-
Inhibition of Protein Synthesis: This binding event disrupts the normal function of the ribosome in several ways:
-
Bactericidal Effect: The culmination of these disruptions is the premature termination of protein synthesis, leading to the production of non-functional or toxic proteins and ultimately bacterial cell death.[9]
Visualization: this compound Mechanism of Action
Caption: Simplified pathway of ribostamycin's antibacterial action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. goldbio.com [goldbio.com]
- 4. zellbio.eu [zellbio.eu]
- 5. Comparative antimicrobial activities of ribostamycin, gentamicin, ampicillin and lincomycin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. scfhs.org.sa [scfhs.org.sa]
- 8. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. toku-e.com [toku-e.com]
- 14. This compound CAS#: 53797-35-6 [m.chemicalbook.com]
- 15. raybiotech.com [raybiotech.com]
- 16. Analysis of the phamacokinetics of ribostamycin in serum and perilymph of guinea pigs after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of ribostamycin in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An optimized method for the detection and spatial distribution of aminoglycoside and vancomycin antibiotics in tissue sections by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. enamine.net [enamine.net]
- 23. Use of a Caco-2 cell culture model for the characterization of intestinal absorption of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Path: Initial Pharmacokinetic Studies of Ribostamycin Sulfate in Animal Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ribostamycin sulfate, an aminoglycoside antibiotic, has been a subject of interest for its therapeutic potential. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME)—is a critical step in preclinical development. This technical guide synthesizes available data on the initial pharmacokinetic studies of this compound in animal models, providing researchers with a foundational understanding of its behavior in vivo.
Due to a scarcity of publicly available, detailed pharmacokinetic studies of this compound in common rodent (rat, mouse) and non-rodent (dog) models, this guide presents data from a key study in guinea pigs. To provide a broader context for researchers working with other models, comparative pharmacokinetic data for other structurally similar and well-studied aminoglycosides, such as kanamycin and amikacin, are also included. These comparative data can help in forming initial hypotheses about the pharmacokinetic behavior of ribostamycin in those species.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of ribostamycin, like other aminoglycosides, are characterized by poor oral absorption and primary excretion via the kidneys.
Key Findings in Guinea Pigs
A notable study investigated the pharmacokinetics of ribostamycin in guinea pigs following a single subcutaneous injection of 400 mg/kg. The study also explored the effects of multiple dosing. Key findings from this research are summarized below.
| Parameter | Single Dose (400 mg/kg s.c.) | Multiple Doses (400 mg/kg/day for 14 days) |
| Perilymph Half-life (t½) | 15.8 hours | 7.6 hours |
| Accumulation | No accumulation observed in serum or perilymph | - |
| Ototoxicity | Slight | - |
| Kidney Function | No functional impairment observed | - |
| Data sourced from Harpur & Gonda, 1982.[1] |
The study highlighted that after multiple doses, the rate of transfer of ribostamycin from the perilymph to the serum increased, leading to a shorter half-life in the perilymph.[1]
Comparative Pharmacokinetics of Aminoglycosides in Animal Models
In the absence of specific data for ribostamycin in rats and dogs, examining the pharmacokinetics of other aminoglycosides can provide valuable insights for study design.
Pharmacokinetics in Dogs
Studies on aminoglycosides like kanamycin and amikacin in dogs reveal a consistent pattern of rapid distribution and elimination.
| Drug | Dose | Route | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) |
| Kanamycin | 10 mg/kg | IM | - | - | 1.80 ± 0.17 |
| Amikacin | - | IM/IV | - | - | ~1 |
| Aminosidine | 15 mg/kg | IM | 32 ± 6.4 | 1 | - |
| Aminosidine | 15 mg/kg | SC | 36 ± 3.4 | 1 | - |
It is important to note that these are different drugs, and their pharmacokinetic parameters may not be directly extrapolated to ribostamycin.
Pharmacokinetics in Rodents (Rats)
Experimental Protocols for Pharmacokinetic Studies
Detailed and standardized protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. Below are generalized methodologies for conducting such studies in rodent and canine models, adaptable for aminoglycosides like this compound.
Rodent Pharmacokinetic Study Protocol (Rat/Mouse)
This protocol outlines a typical procedure for evaluating the pharmacokinetics of an aminoglycoside following intravenous and oral administration.
1. Animal Model:
-
Species: Sprague-Dawley rats or BALB/c mice.
-
Health Status: Healthy, specific-pathogen-free animals.
-
Acclimatization: Acclimatize animals to the laboratory environment for at least one week before the experiment.
2. Drug Administration:
-
Formulation: Prepare this compound in a sterile, isotonic solution (e.g., 0.9% saline) for injection. For oral administration, an aqueous solution or suspension may be used.
-
Intravenous (IV) Administration: Administer a single bolus dose via the tail vein.
-
Oral (PO) Administration: Administer the dose using an oral gavage needle.
-
Fasting: For oral dosing studies, fast the animals overnight (approximately 12 hours) prior to administration to ensure consistent absorption.
3. Blood Sampling:
-
Technique: Collect blood samples from the tail vein, saphenous vein, or via retro-orbital bleeding (under anesthesia). For terminal collection, cardiac puncture can be used.
-
Time Points: Collect samples at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Collect blood into heparinized tubes. Centrifuge to separate plasma, and store the plasma samples at -80°C until analysis.
4. Sample Analysis:
-
Method: Quantify ribostamycin concentrations in plasma using a validated analytical method, such as High-Performance Liquid Chromatography with Evaporated Light Scattering Detection (HPLC-ELSD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Validation: The analytical method should be validated for linearity, accuracy, precision, and sensitivity.
5. Pharmacokinetic Analysis:
-
Software: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Parameters: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Canine Pharmacokinetic Study Protocol
This protocol provides a framework for pharmacokinetic studies in dogs.
1. Animal Model:
-
Species: Beagle dogs are commonly used due to their manageable size and docile nature.
-
Health Status: Healthy, purpose-bred dogs.
-
Acclimatization: Acclimatize dogs to the study environment and handling procedures.
2. Drug Administration:
-
Formulation: Similar to rodent studies, prepare a sterile solution for injection.
-
Intravenous (IV) Administration: Administer via the cephalic or saphenous vein.
-
Intramuscular (IM) Administration: Inject into the lumbar or thigh muscles.
-
Subcutaneous (SC) Administration: Inject into the loose skin over the back or neck.
-
Fasting: Fast dogs overnight before dosing.
3. Blood Sampling:
-
Technique: Collect blood from the cephalic, saphenous, or jugular veins.
-
Time Points: Collect samples at appropriate intervals based on the expected half-life of the drug (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Sample Processing: Process and store plasma samples as described for rodents.
4. Sample and Data Analysis:
-
Follow the same procedures for sample analysis and pharmacokinetic data analysis as outlined in the rodent protocol.
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is essential for planning and executing a successful pharmacokinetic study. The following diagram illustrates a typical workflow.
References
Ribostamycin Sulfate: A Technical Guide on a WHO Critically Important Antimicrobial
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ribostamycin, an aminoglycoside antibiotic, is recognized by the World Health Organization (WHO) as a Critically Important Antimicrobial for human medicine.[1][2][3][4][5] This classification underscores its significance in treating serious bacterial infections and the need for its prudent use to mitigate the development of antimicrobial resistance. This technical guide provides an in-depth overview of ribostamycin sulfate, including its mechanism of action, antimicrobial spectrum with quantitative data, mechanisms of resistance, and detailed experimental protocols for susceptibility testing. The information is intended to support research, drug development, and stewardship efforts related to this vital antibiotic.
WHO Classification: Critically Important Antimicrobial
The World Health Organization categorizes antimicrobials based on their importance to human medicine to guide risk management strategies and promote responsible use.[3][4][5] Ribostamycin is a member of the aminoglycoside class, which is classified as Critically Important Antimicrobials for human medicine.[3][4][5] This designation is based on two primary criteria:
-
Criterion 1: The antimicrobial class is the sole, or one of limited available therapies, to treat serious bacterial infections in people.
-
Criterion 2: The antimicrobial class is used to treat infections in people caused by either bacteria that may be transmitted from non-human sources or bacteria that may acquire resistance genes from non-human sources.
The inclusion of aminoglycosides, and by extension ribostamycin, in this category highlights their crucial role in the clinical setting and the potential public health impact of resistance development.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process can be delineated into the following key steps:
-
Cellular Uptake: As an aminoglycoside, ribostamycin enters the bacterial cell through an energy-dependent process.
-
Ribosomal Binding: Once inside the cytoplasm, ribostamycin binds irreversibly to the 30S ribosomal subunit. Specifically, it targets the A-site of the 16S rRNA.
-
Inhibition of Protein Synthesis: This binding event disrupts the normal function of the ribosome in several ways:
-
It interferes with the initiation complex of peptide formation.
-
It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
It blocks the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.
-
The culmination of these effects is the production of non-functional or truncated proteins, which is ultimately lethal to the bacterial cell.
References
- 1. intertekinform.com [intertekinform.com]
- 2. youtube.com [youtube.com]
- 3. graphviz.org [graphviz.org]
- 4. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]
Methodological & Application
Application Notes and Protocols: Ribostamycin Sulfate for the Selection of Transfected Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribostamycin sulfate is an aminoglycoside antibiotic produced by Streptomyces ribosidificus. Its mechanism of action involves the inhibition of protein synthesis in both prokaryotic and eukaryotic cells by binding to the 30S ribosomal subunit, leading to mistranslation and ultimately cell death.[1][2][3] In the context of molecular biology and genetic engineering, this compound can be utilized as a selective agent to isolate mammalian cells that have been successfully transfected with a vector containing a specific resistance gene.
This document provides detailed protocols and guidelines for using this compound in the selection of transfected mammalian cells, including the determination of optimal concentrations and the establishment of stable cell lines.
Mechanism of Action and Resistance
This compound, like other aminoglycoside antibiotics, disrupts protein synthesis, a fundamental process for cell survival.[1][2] Resistance to ribostamycin is conferred by the expression of aminoglycoside phosphotransferase (APH) enzymes.[1][2][4][5] These enzymes catalyze the phosphorylation of ribostamycin, rendering it unable to bind to the ribosome, thus allowing protein synthesis to proceed normally in cells expressing the APH gene. Several isoforms of APH, such as APH(3')-IIa, APH(3')-Id, and APH(3')-Ie, have been shown to effectively inactivate ribostamycin.[1][2][4][5] Therefore, for successful selection, the transfection vector must contain a cassette for the expression of an appropriate aminoglycoside phosphotransferase gene.
Data Presentation: Quantitative Parameters for Selection
The optimal concentration of this compound for the selection of transfected cells is highly dependent on the cell line, as different cell types exhibit varying sensitivities. Therefore, it is crucial to determine the minimum concentration that effectively kills non-transfected cells (the working concentration) for each cell line empirically. This is achieved by generating a "kill curve."
Table 1: Recommended Concentration Range for Kill Curve Analysis
| Antibiotic | General Concentration Range for Mammalian Cell Kill Curve |
| This compound | 100 - 1000 µg/mL |
Note: This range is a general guideline. The optimal concentration for your specific cell line may fall outside of this range and must be determined experimentally.
Table 2: Example Data from a this compound Kill Curve Experiment (Hypothetical)
| This compound Concentration (µg/mL) | Percent Cell Viability (Day 10) | Observations |
| 0 (Control) | 100% | Confluent monolayer |
| 100 | 80% | Some cell death, reduced confluence |
| 200 | 50% | Significant cell death and detachment |
| 400 | 10% | Majority of cells are dead, few remaining attached cells |
| 600 | 0% | Complete cell death |
| 800 | 0% | Complete cell death |
| 1000 | 0% | Complete cell death |
Based on this hypothetical data, a working concentration of 600 µg/mL would be chosen for the selection of stably transfected cells.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum concentration of this compound required to kill non-transfected cells of a specific mammalian cell line.[6][7][8]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 50 mg/mL in sterile water or PBS)
-
Multi-well plates (24- or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Plating:
-
The day before starting the selection, plate the cells in a 24-well or 96-well plate at a density that allows them to reach 30-50% confluency on the following day.[7]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[9] It is recommended to prepare each concentration in triplicate.
-
-
Antibiotic Treatment:
-
Aspirate the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.
-
-
Incubation and Monitoring:
-
Incubate the plate under standard conditions for your cell line (e.g., 37°C, 5% CO₂).
-
Examine the cells daily under a microscope for signs of cell death (e.g., rounding, detachment, lysis).[7]
-
Replace the selective medium every 2-3 days with freshly prepared medium containing the appropriate antibiotic concentrations.[10]
-
-
Determining Cell Viability:
-
Analysis:
-
The optimal working concentration for selection is the lowest concentration of this compound that results in complete cell death.
-
Protocol 2: Selection of Stably Transfected Cells
This protocol describes the procedure for selecting and isolating cells that have stably integrated the plasmid DNA containing the gene of interest and the ribostamycin resistance gene.
Materials:
-
Transfected mammalian cells (and a non-transfected control)
-
Complete cell culture medium
-
This compound at the predetermined working concentration
-
Cloning cylinders or sterile pipette tips for colony picking
-
Multi-well plates for clonal expansion
Procedure:
-
Post-Transfection Recovery:
-
After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.[10]
-
-
Initiation of Selection:
-
After the recovery period, passage the cells into a new culture vessel with a complete medium containing the predetermined optimal concentration of this compound.
-
-
Maintenance of Selective Pressure:
-
Continue to culture the cells in the selective medium, replacing it every 3-4 days.
-
Over the next 1-2 weeks, non-transfected cells will die, while resistant cells will survive and begin to form colonies.
-
-
Isolation of Resistant Colonies:
-
Once colonies are visible (typically consisting of 500-1000 cells), they can be isolated.[11]
-
Using a sterile pipette tip or a cloning cylinder, carefully pick individual colonies.
-
Transfer each colony to a separate well of a multi-well plate (e.g., 24-well) containing a selective medium.
-
-
Expansion of Clonal Cell Lines:
-
Expand the isolated clones in the selective medium.
-
Once a sufficient cell number is reached, the clonal cell lines can be further characterized for the expression of the gene of interest.
-
Mandatory Visualizations
References
- 1. Frontiers | Identification and characterization of a novel chromosomal aminoglycoside 3’-O-phosphotransferase, APH(3′)-Id, from Kluyvera intermedia DW18 isolated from the sewage of an animal farm [frontiersin.org]
- 2. APH(3’)-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic Kill Curve [merckmillipore.com]
- 7. invivogen.com [invivogen.com]
- 8. Stable Cell Line Generation | Thermo Fisher Scientific - BE [thermofisher.com]
- 9. invivogen.com [invivogen.com]
- 10. The crystal structure of aminoglycoside-3'-phosphotransferase-IIa, an enzyme responsible for antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Determining the Minimum Inhibitory Concentration (MIC) of Ribostamycin Sulfate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of ribostamycin sulfate, a broad-spectrum aminoglycoside antibiotic. The methodologies outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing.
Introduction
This compound is an aminoglycoside antibiotic that exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis.[1] Determining the MIC is a critical step in understanding the in vitro potency of this compound against various bacterial strains. This quantitative measure helps in surveillance for resistance, establishing breakpoints, and in the research and development of new antimicrobial agents.
This protocol details two standard methods for MIC determination: Broth Microdilution and Agar Dilution. Adherence to standardized procedures is crucial for accurate and reproducible results.
Mechanism of Action of this compound
This compound, like other aminoglycoside antibiotics, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. The binding of ribostamycin to the 16S rRNA within the 30S ribosomal subunit interferes with the translation process. This interference can lead to the production of truncated or non-functional proteins, ultimately resulting in bacterial cell death.
References
Application of Ribostamycin Sulfate in Protein Synthesis Inhibition Assays
Application Notes
Introduction
Ribostamycin, an aminoglycoside antibiotic derived from Streptomyces ribosidificus, is a potent inhibitor of bacterial protein synthesis.[1] Its sulfate salt, ribostamycin sulfate, is commonly utilized in research settings to investigate bacterial translation mechanisms and to screen for novel antimicrobial agents. Ribostamycin exerts its antibacterial effect by binding to the 30S ribosomal subunit in bacteria.[1][2][3] This interaction interferes with the fidelity of translation by causing misreading of the mRNA codon and inhibiting the translocation of the ribosome, ultimately leading to the cessation of protein synthesis and bacterial cell death.[1][2] These application notes provide a detailed protocol for an in vitro protein synthesis inhibition assay using this compound, employing a cell-free E. coli S30 extract system and a luciferase reporter for quantitative analysis.
Principle of the Assay
This assay quantifies the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system. An E. coli S30 extract provides the necessary translational machinery (ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors). A synthetic mRNA transcript encoding a reporter protein, such as firefly luciferase, is added to the system. In the absence of an inhibitor, the translational machinery synthesizes active luciferase, which, in the presence of its substrate D-luciferin and ATP, produces a measurable luminescent signal. When this compound is introduced, it binds to the bacterial ribosomes and inhibits protein synthesis, resulting in a dose-dependent decrease in the luminescent signal. The half-maximal inhibitory concentration (IC50) of this compound can then be determined by measuring the luminescence across a range of inhibitor concentrations.
Quantitative Data for Aminoglycoside-Mediated Protein Synthesis Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) for ribostamycin and other clinically relevant aminoglycoside antibiotics in an in vitro bacterial protein synthesis assay. This data is crucial for comparing the potency of different aminoglycosides and for designing experiments with appropriate concentration ranges.
| Aminoglycoside | Target Organism/System | Assay Type | IC50 (µM) | Reference |
| Ribostamycin | Bacterial Ribosomes | In vitro translation | ~1.5 | Inferred from[4] |
| Neomycin | Bacterial Ribosomes | In vitro translation | ~0.8 | Inferred from[4] |
| Paromomycin | Bacterial Ribosomes | In vitro translation | ~0.5 | Inferred from[4] |
| Gentamicin | E. coli | In vivo growth | >1 µg/mL | [5] |
| Apramycin | E. coli | In vivo growth | ~10 µg/mL | [5] |
Note: The IC50 value for Ribostamycin is an approximation derived from graphical data in the cited literature, as a precise numerical value was not explicitly stated. The values for gentamicin and apramycin are based on whole-cell growth inhibition (Minimum Inhibitory Concentration) and are provided for context.
Experimental Protocols
Preparation of E. coli S30 Extract
This protocol describes the preparation of a crude cell-free extract from E. coli that is competent for in vitro transcription and translation.
Materials:
-
E. coli strain (e.g., MRE600 or BL21(DE3))
-
Luria-Bertani (LB) broth
-
S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)
-
Lysozyme
-
Deoxycholic acid
-
High-speed centrifuge
Procedure:
-
Inoculate a large culture of E. coli and grow with vigorous shaking at 37°C to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with cold S30 Buffer.
-
Resuspend the cell pellet in a minimal volume of S30 Buffer.
-
Lyse the cells by adding lysozyme and a mild detergent like deoxycholic acid, followed by incubation on ice. Alternatively, use a French press or sonication for mechanical lysis.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (the S30 extract) and incubate it at 37°C for 80 minutes to degrade endogenous mRNA and DNA.
-
Dialyze the extract against S30 Buffer overnight at 4°C.
-
Centrifuge the dialyzed extract again at 4,000 x g for 10 minutes at 4°C to remove any precipitate.
-
Aliquot the final S30 extract and store it at -80°C.
In Vitro Protein Synthesis Inhibition Assay Using a Luciferase Reporter
This protocol details the steps for measuring the inhibitory activity of this compound on bacterial protein synthesis.
Materials:
-
Prepared E. coli S30 extract
-
This compound stock solution (e.g., 10 mM in nuclease-free water)
-
Luciferase mRNA template (capped and polyadenylated)
-
Amino acid mixture (complete, minus methionine if radiolabeling)
-
Energy mix (ATP, GTP, creatine phosphate, creatine kinase)
-
Reaction buffer (e.g., HEPES-Polymix buffer pH 7.5)
-
Luciferase Assay Reagent (containing D-luciferin)
-
Luminometer
-
96-well microplate (opaque, white for luminescence)
Procedure:
-
Thaw all reagents on ice.
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and energy mix.
-
Prepare serial dilutions of this compound in nuclease-free water.
-
In a 96-well microplate, add the desired volume of the this compound dilutions to the appropriate wells. Include a no-inhibitor control (vehicle only) and a no-mRNA control (background).
-
Add the luciferase mRNA template to all wells except the no-mRNA control.
-
Initiate the translation reaction by adding the master mix to each well.
-
Incubate the plate at 37°C for 60-90 minutes.
-
After incubation, add the Luciferase Assay Reagent to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer.
Data Analysis:
-
Subtract the background luminescence (no-mRNA control) from all other readings.
-
Normalize the data by expressing the luminescence in each treated well as a percentage of the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of Ribostamycin Action on the Bacterial Ribosome.
Experimental Workflow for Protein Synthesis Inhibition Assay
Caption: Workflow for the In Vitro Protein Synthesis Inhibition Assay.
References
Application Notes and Protocols for Ribostamycin Sulfate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Ribostamycin Sulfate stock solutions in cell culture applications. Ribostamycin, an aminoglycoside antibiotic, is a valuable tool for various research applications, including the selection of genetically modified cells.
Data Presentation
This compound Properties
| Property | Value | Source |
| Molecular Weight | 552.55 g/mol | [1][2] |
| Solubility in Water | ≥24.6 mg/mL to 100 mg/mL | [3][4][][6] |
| Solubility in DMSO | Insoluble | [3][6] |
| Solubility in Ethanol | Insoluble | [3][6] |
| Storage of Powder | -20°C or 2-8°C, protect from light | [1][2][3][7] |
Recommended Storage of Stock Solutions
| Storage Temperature | Duration | Source |
| -20°C | Up to 1 month | [2] |
| -80°C | Up to 6 months (some sources suggest up to 1 year) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water (e.g., cell culture grade water or water for injection)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile cryovials or microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 50 mg/mL stock solution, weigh 500 mg of the powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add a small volume of sterile water (e.g., 5 mL for a final volume of 10 mL) and gently swirl to dissolve the powder. Once dissolved, add sterile water to reach the final desired volume.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. Aliquoting prevents repeated freeze-thaw cycles which can degrade the antibiotic.
-
Labeling and Storage: Clearly label each aliquot with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months or longer).[2]
Protocol 2: Determination of Optimal Working Concentration using a Kill Curve
The effective concentration of this compound for cell selection varies depending on the cell line. Therefore, it is essential to perform a kill curve experiment to determine the minimum concentration that effectively kills non-resistant cells.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Multi-well tissue culture plates (e.g., 24-well or 96-well)
-
Trypan blue solution and a hemocytometer or an automated cell counter
Procedure:
-
Cell Seeding: Seed your cells into the wells of a multi-well plate at a density that will allow them to reach approximately 50-70% confluency within 24 hours.
-
Prepare Antibiotic Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A suggested starting range for many aminoglycosides like G418 is between 100 µg/mL and 1000 µg/mL.[8][9] A typical series might include concentrations such as 0 (control), 100, 200, 400, 600, 800, and 1000 µg/mL.
-
Treatment: After 24 hours of cell seeding, aspirate the old medium and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂). Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Medium Change: Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days.
-
Determine Viability: After 7-10 days of selection, assess cell viability in each well. This can be done by visual inspection, but a quantitative method like Trypan blue exclusion assay is recommended.
-
Analysis: The lowest concentration of this compound that results in complete cell death is the optimal working concentration for selecting your specific cell line.
Visualizations
Caption: Workflow for preparing and determining the working concentration of this compound.
Caption: Mechanism of action of Ribostamycin as an antibiotic.
References
- 1. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 2. med.wmich.edu [med.wmich.edu]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. nkylilis.com [nkylilis.com]
- 8. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Ribostamycin Sulfate in the Study of Aminoglycoside-Modifying Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ribostamycin sulfate as a crucial substrate in the characterization of aminoglycoside-modifying enzymes (AMEs). Ribostamycin, a 4,5-disubstituted aminoglycoside antibiotic, serves as an effective tool for elucidating the kinetic and structural properties of these enzymes, which are primary mediators of bacterial resistance to aminoglycoside antibiotics.[1]
Introduction to Aminoglycoside-Modifying Enzymes (AMEs)
Bacterial resistance to aminoglycosides is most commonly due to the presence of AMEs.[2] These enzymes inactivate the antibiotics by covalently modifying specific hydroxyl or amino groups on the aminoglycoside scaffold. AMEs are broadly classified into three major families based on the modification they catalyze:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes utilize acetyl-Coenzyme A (AcCoA) to acetylate amino groups.
-
Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP or GTP to a hydroxyl group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases (AADs), these enzymes transfer an adenylyl group from ATP to a hydroxyl group.
Understanding the substrate specificity and kinetic profiles of these enzymes is paramount for the development of novel aminoglycoside derivatives that can evade their modifying activity, thereby restoring antibacterial efficacy.
This compound as a Substrate for AME Studies
This compound is an ideal substrate for studying AMEs for several reasons:
-
Broad Substrate Activity: It is recognized and modified by enzymes from all three AME families, allowing for comparative studies.
-
Well-Characterized Modifications: The sites of modification on the ribostamycin molecule are well-documented, facilitating the interpretation of experimental results.
-
Commercial Availability: High-purity this compound is readily available for research purposes.
Quantitative Data on Ribostamycin Modification by AMEs
The following tables summarize the kinetic parameters of various AMEs with this compound as a substrate. These data are essential for comparing the efficiency of different enzymes and for evaluating the efficacy of potential inhibitors.
Table 1: Kinetic Parameters of Aminoglycoside Acetyltransferases (AACs) with Ribostamycin
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| AAC(3)-IV | 55 ± 4 | N/A | N/A | [3] |
| AAC(2')-If | N/A | N/A | (3.72 ± 0.52) x 10⁴ | [4] |
Note: N/A indicates that the specific value was not provided in the cited source. For AAC(3)-IV, the provided Km is a dissociation constant (Kd) determined by Isothermal Titration Calorimetry.[3] Ribostamycin exhibits substrate inhibition with AAC(3)-IV at higher concentrations.[3]
Table 2: Minimum Inhibitory Concentrations (MIC) of Ribostamycin against Bacteria with Characterized AMEs
| Bacterial Strain | AME(s) Present | Ribostamycin MIC (µM) | Source |
| Escherichia coli ATCC 25922 | Not specified | 29.0 | [5][6] |
| Escherichia coli ATCC 35218 | Not specified | 57.9 | [6] |
| Staphylococcus aureus ATCC 12600 | Not specified | 57.9 | [6] |
| Staphylococcus aureus ATCC 29213 | Not specified | 115.8 | [6] |
| Klebsiella pneumoniae (gentamicin-resistant) | AAC(3)-I, AAD(2") | Active (specific MIC not provided) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound to study AMEs.
Protocol 1: Kinetic Analysis of Aminoglycoside Acetyltransferases (AACs)
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of AAC enzymes using ribostamycin as a substrate. The assay monitors the production of Coenzyme A (CoASH), which reacts with a chromogenic agent.
Materials:
-
Purified AAC enzyme
-
This compound solution (stock solution in water)
-
Acetyl-Coenzyme A (AcCoA) solution (freshly prepared)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine
-
Assay buffer (e.g., 100 mM MES, pH 6.6, 80 mM NaCl, 10 mM MgCl₂, 20 mM KCl)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of DTNB (or 4,4'-dithiodipyridine), and a saturating concentration of AcCoA.
-
Enzyme Addition: Add a known amount of the purified AAC enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiation of Reaction: Initiate the reaction by adding varying concentrations of this compound.
-
Data Acquisition: Immediately monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of CoASH production.
-
Data Analysis: Convert the rate of absorbance change to reaction velocity (µM/s) using the extinction coefficient of the chromogenic product. Plot the initial velocities against the ribostamycin concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.
Logical Workflow for AAC Kinetic Assay
Caption: Workflow for determining AAC kinetic parameters using a spectrophotometric assay.
Protocol 2: Kinetic Analysis of Aminoglycoside Phosphotransferases (APHs)
This protocol details a coupled-enzyme spectrophotometric assay for determining the kinetic parameters of APH enzymes. The production of ADP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified APH enzyme
-
This compound solution
-
ATP or GTP solution
-
Coupling enzymes: Pyruvate kinase (PK) and L-lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 40 mM KCl, 10 mM MgCl₂)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, ATP (or GTP), PEP, NADH, and the coupling enzymes PK and LDH.
-
Enzyme Addition: Add a known amount of the purified APH enzyme to the mixture and allow it to equilibrate.
-
Initiation of Reaction: Start the reaction by adding varying concentrations of this compound.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the reaction velocity from the rate of absorbance change using the extinction coefficient of NADH. Plot the initial velocities against ribostamycin concentrations and fit to the Michaelis-Menten equation to determine Km and Vmax.
Signaling Pathway for APH Coupled Assay
Caption: Biochemical pathway of the APH coupled-enzyme assay.
Protocol 3: Co-crystallization of AME with this compound
This protocol provides a general guideline for obtaining protein-ligand complex crystals for X-ray diffraction studies. Specific conditions will need to be optimized for each AME.
Materials:
-
Highly purified and concentrated AME solution
-
This compound
-
Co-factor (AcCoA for AACs, non-hydrolyzable ATP/GTP analog for APHs/ANTs)
-
Crystallization screening kits
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
Microscope for crystal visualization
Procedure:
-
Protein-Ligand Complex Formation: Incubate the purified AME with a molar excess of this compound and the appropriate co-factor (or its analog) on ice for at least 30 minutes to allow for complex formation.
-
Crystallization Screening: Set up crystallization trials using the protein-ligand complex solution with a variety of commercially available or custom-made screening solutions. The vapor diffusion method (sitting or hanging drop) is commonly used.
-
Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, temperature, and protein-ligand concentration.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution (often the mother liquor supplemented with a cryo-agent like glycerol or ethylene glycol) before flash-cooling in liquid nitrogen for X-ray data collection.
Experimental Workflow for Co-crystallization
Caption: Step-by-step workflow for co-crystallizing an AME with ribostamycin.
Conclusion
This compound is an invaluable tool for researchers studying the mechanisms of aminoglycoside resistance. The data and protocols presented here provide a solid foundation for characterizing the enzymatic activity of AMEs and for the structure-based design of new antibiotics that can overcome resistance. By employing these methodologies, scientists can contribute to the development of the next generation of aminoglycoside therapies.
References
- 1. Aminoglycoside binding and catalysis specificity of aminoglycoside 2″-phosphotransferase IVa: A thermodynamic, structural and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of a Novel Chromosomal Aminoglycoside 2′-N-Acetyltransferase, AAC(2′)-If, From an Isolate of a Novel Providencia Species, Providencia wenzhouensis R33 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploration of Antibiotic Activity of Aminoglycosides, in Particular Ribostamycin Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria [frontiersin.org]
- 5. Exploration of Antibiotic Activity of Aminoglycosides, in Particular Ribostamycin Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative antimicrobial activities of ribostamycin, gentamicin, ampicillin and lincomycin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2″-IVa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ribostamycin Sulfate and EDTA Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic antimicrobial effects of ribostamycin sulfate in combination with ethylenediaminetetraacetic acid (EDTA). The provided information is intended to guide researchers in evaluating this combination therapy against various bacterial strains, particularly those exhibiting resistance to aminoglycosides.
Introduction
The increasing prevalence of antibiotic-resistant bacteria poses a significant global health challenge. One promising strategy to combat resistance is the use of combination therapies, where an adjuvant enhances the efficacy of an existing antibiotic. Ribostamycin is a broad-spectrum aminoglycoside antibiotic. Its combination with EDTA, a chelating agent, has demonstrated synergistic effects, particularly against Gram-negative bacteria.[1][2][3] EDTA disrupts the outer membrane of Gram-negative bacteria by chelating divalent cations (Mg²⁺ and Ca²⁺) that stabilize the lipopolysaccharide (LPS) layer.[4][5][6] This disruption increases the permeability of the outer membrane, facilitating the entry of ribostamycin into the bacterial cell and enhancing its antimicrobial activity.[7][8] This combination has shown particular promise in overcoming resistance in strains of Escherichia coli.[1][9]
Data Presentation
The following table summarizes the quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound alone and in combination with EDTA against different bacterial strains. The data highlights the potentiation of ribostamycin's activity in the presence of EDTA.
| Bacterial Strain | Ribostamycin MIC (µM) | Ribostamycin + EDTA (2.6 mM) MIC (µM) | Fold Improvement | Reference |
| Escherichia coli (ATCC 25922) | 29.0 | 29.0 | 1 | [1] |
| Escherichia coli (ATCC 35218) | 57.9 | 7.2 | 8 | [1][9] |
| Staphylococcus aureus | Not specified | Not effective | - | [1] |
| Pseudomonas aeruginosa | Not specified | Higher EDTA conc. likely needed | - | [1] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of ribostamycin and EDTA is primarily attributed to the destabilization of the bacterial outer membrane by EDTA, which facilitates the uptake of ribostamycin.
References
- 1. Exploration of Antibiotic Activity of Aminoglycosides, in Particular Ribostamycin Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of Antibiotic Activity of Aminoglycosides, in Particular Ribostamycin Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EDTA: An Antimicrobial and Antibiofilm Agent for Use in Wound Care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agents that increase the permeability of the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Weakening Effect of Cell Permeabilizers on Gram-Negative Bacteria Causing Biodeterioration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Ribostamycin Sulfate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration of ribostamycin sulfate in mouse models of bacterial infection. The information is compiled from published literature and standard laboratory procedures.
Introduction
This compound is a broad-spectrum aminoglycoside antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial protein synthesis through irreversible binding to the 30S ribosomal subunit. Due to its poor oral absorption, this compound is typically administered parenterally (intravenously, intramuscularly, or subcutaneously) for systemic infections.[2] These notes provide guidance on dosage, formulation, and administration routes for efficacy studies in mice.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo administration of this compound in mice.
Table 1: In Vivo Efficacy (ED50) of this compound in Murine Infection Models
| Pathogen | Infection Model | Administration Route | ED50 (mg/kg) | Dosing Schedule | Mouse Strain |
| Staphylococcus aureus Smith | Systemic Infection | Subcutaneous (SC) | 6.2 | Single dose post-infection | ICR |
| Staphylococcus aureus Smith | Systemic Infection | Intravenous (IV) | 3.1 | Single dose post-infection | ICR |
| Escherichia coli Juhl | Systemic Infection | Subcutaneous (SC) | 12.5 | Single dose post-infection | ICR |
| Klebsiella pneumoniae DT-S | Systemic Infection | Subcutaneous (SC) | 25 | Single dose post-infection | ICR |
| Proteus vulgaris 0-28 | Systemic Infection | Subcutaneous (SC) | 50 | Single dose post-infection | ICR |
Data extracted from a study by Murata et al. It is noted that a single bolus administration was found to be more effective than divided doses for the same total dosage.[1]
Table 2: General Administration Parameters for Mice
| Administration Route | Recommended Needle Gauge | Maximum Injection Volume (per site) |
| Subcutaneous (SC) | 25 - 27 G | 1 - 2 mL |
| Intramuscular (IM) | 25 - 27 G | 0.05 mL |
| Intravenous (IV) - Tail Vein | 27 - 30 G | 0.2 mL (bolus) |
Experimental Protocols
Preparation of this compound for Injection
This compound is soluble in water. Sterile, isotonic solutions are recommended for parenteral administration to minimize irritation at the injection site.
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials
-
0.22 µm sterile syringe filter
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Aseptically weigh the this compound powder.
-
In a sterile vial, dissolve the powder in the appropriate volume of sterile saline or PBS to achieve the desired stock concentration.
-
Gently agitate the vial until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
Store the sterile solution at 2-8°C. For long-term storage, consult the manufacturer's recommendations, though freezing aliquots at -20°C is a common practice for antibiotic solutions.
-
Before administration, the solution should be brought to room temperature.
Administration Routes
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.
This is a common and relatively simple route for administering therapeutic agents.
Materials:
-
Prepared sterile this compound solution
-
Sterile 1 mL syringe with a 25-27 G needle
-
Mouse restraint device (optional)
Protocol:
-
Restrain the mouse manually by grasping the loose skin over the neck and back (scruffing).
-
Create a "tent" of skin on the dorsal midline, between the shoulder blades.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe hub).
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or leakage from the injection site.
IV administration provides rapid and complete bioavailability. This technique requires more skill than SC injection.
Materials:
-
Prepared sterile this compound solution
-
Sterile 1 mL syringe or insulin syringe with a 27-30 G needle
-
Mouse restraint device specifically designed for tail vein injections
-
Heat lamp or warm water to dilate the tail veins
Protocol:
-
Place the mouse in a restraint device, exposing the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a short period to cause vasodilation, making the lateral tail veins more visible.
-
Wipe the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the lateral tail vein.
-
Carefully insert the needle into the vein. A slight "pop" may be felt, and a small amount of blood may enter the needle hub upon successful entry.
-
Slowly inject the solution. If resistance is met or a bleb forms under the skin, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
IM injections are typically administered into the quadriceps muscle of the hind limb. This route is used less frequently for small volumes in mice.
Materials:
-
Prepared sterile this compound solution
-
Sterile insulin syringe or similar with a 25-27 G needle
Protocol:
-
Firmly restrain the mouse to immobilize one of the hind limbs.
-
Identify the quadriceps muscle on the cranial aspect of the thigh.
-
Insert the needle into the muscle at approximately a 45-degree angle.
-
Aspirate to check for blood.
-
Inject the small volume (not exceeding 0.05 mL) of the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Alternate hind limbs for subsequent injections.
Experimental Workflow and Diagrams
In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a murine sepsis model.
Caption: Workflow for a murine sepsis model efficacy study.
Ribostamycin Mechanism of Action
The diagram below illustrates the mechanism of action of ribostamycin.
Caption: Mechanism of action of Ribostamycin.
References
Application Note: High-Performance Liquid Chromatography Method for Ribostamycin Sulfate Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Ribostamycin Sulfate using a High-Performance Liquid Chromatography (HPLC) method with Evaporative Light Scattering Detection (ELSD).
Introduction
Ribostamycin is a broad-spectrum aminoglycoside antibiotic produced by Streptomyces ribosidificus[1][2]. It is effective against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis[3][4]. Due to the chemical structure of aminoglycosides, ribostamycin lacks a significant UV-absorbing chromophore, making conventional HPLC with UV detection challenging due to insufficient sensitivity[5].
This application note details a robust reversed-phase HPLC method utilizing an ion-pairing agent and an Evaporative Light Scattering Detector (ELSD). The ion-pairing agent forms a less polar complex with the highly polar ribostamycin molecule, allowing for retention on a C18 stationary phase[6][7]. The ELSD is a universal detector suitable for non-volatile analytes that do not possess a chromophore, making it an excellent choice for this application[5][8]. The described method is rapid, simple, accurate, and reproducible for the determination of this compound and its related substances[9].
Experimental Protocols
Principle of the Method
The method employs ion-pair, reversed-phase high-performance liquid chromatography (RP-HPLC). The positively charged amino groups on the ribostamycin molecule interact with a negatively charged ion-pairing agent (heptafluorobutyric anhydride) in the mobile phase. This interaction forms a neutral, more hydrophobic ion-pair complex, which can be retained and separated on a non-polar C18 stationary phase. Following separation, the column effluent is directed to an ELSD. In the detector, the mobile phase is nebulized and evaporated, leaving behind fine particles of the non-volatile analyte (ribostamycin), which are then detected by light scattering.
Materials and Equipment
-
Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Tetrahydrofuran (HPLC Grade)
-
Heptafluorobutyric anhydride (HFBA)
-
Deionized Water (18.2 MΩ·cm)
-
-
Equipment:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Analytical Balance
-
Volumetric flasks, pipettes, and vials
-
Syringe filters (0.45 µm)
-
Agela Technologies Venusil ASB-C18 column (250mm × 4.6mm, 5µm), or equivalent[9]
-
Preparation of Solutions
-
Mobile Phase Preparation (0.11 mol/L HFBA in MeCN-THF-H₂O):
-
Carefully dissolve 45.1 g of heptafluorobutyric anhydride in a solvent mixture of Acetonitrile, Tetrahydrofuran, and Water.
-
The final ratio of the organic solvents and water should be (8:5:87, v/v/v)[9].
-
Bring the final volume to 1000 mL with the water component of the mixture.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix until homogeneous.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.
-
A suggested concentration range is from approximately 0.01 mg/mL to 0.2 mg/mL to cover the linear range of the detector[9].
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample (bulk drug or formulation) expected to contain a known amount of this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
Chromatographic and Detector Conditions
The HPLC system should be set up according to the parameters outlined in Table 1.
Table 1: HPLC-ELSD Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Agela Technologies Venusil ASB-C18 (250mm × 4.6mm, 5µm)[9] |
| Mobile Phase | 0.11 mol/L Heptafluorobutyric anhydride in Acetonitrile:Tetrahydrofuran:Water (8:5:87, v/v/v)[9] |
| Flow Rate | 0.8 mL/min[9] |
| Injection Volume | 20 µL (Typical) |
| Column Temperature | Ambient (e.g., 25°C) |
| ELSD Drift Tube Temp. | 110°C[9] |
| ELSD Nebulizer Gas | Nitrogen |
| Gas Flow Rate | 3.0 L/min[9] |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the calibration standards in increasing order of concentration.
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration. The ELSD response is often non-linear and requires a log-log transformation for linearization.
-
Inject the prepared samples for analysis.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Data Presentation and Validation
The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose[10][11][12]. Key validation parameters are summarized in Table 2, with typical acceptance criteria. Table 3 provides the specific performance data for this method.
Table 2: System Suitability and Method Validation Parameters (ICH Guidelines)
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| System Suitability | ||
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0[13] |
| Theoretical Plates (N) | Measures column efficiency. | N > 2000 |
| % RSD | Precision of replicate injections of a standard. | RSD ≤ 2.0% for 5 or 6 replicates[13] |
| Method Validation | ||
| Specificity | Ability to assess the analyte in the presence of other components (impurities, degradants, matrix). | Peak purity analysis, no interference at the retention time of the analyte. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration over a specific range. | Correlation coefficient (r or r²) ≥ 0.99[9] |
| Accuracy | Closeness of the test results to the true value. | % Recovery of 98.0% - 102.0% for spiked samples. |
| Precision | Closeness of agreement among a series of measurements. | Repeatability (Intra-day) RSD ≤ 2.0%; Intermediate Precision (Inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., flow rate, temperature) are slightly varied. |
Table 3: Quantitative Data Summary for this compound by HPLC-ELSD
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.34 - 2.68 µg (on-column amount) | [9] |
| Correlation Coefficient (r) | 0.9988 | [9] |
| Limit of Detection (LOD) | 68 ng (on-column amount) | [9] |
| Accuracy (% Recovery) | Expected: 99 - 103% (based on similar aminoglycoside) | [14] |
| Precision (% RSD) | Expected: < 2.2% (based on similar aminoglycoside) |[14] |
Visualizations
The following diagrams illustrate the logical workflow of the analytical method and the underlying separation principle.
Conclusion
The HPLC-ELSD method described provides a reliable and effective means for the quantitative analysis of this compound. By utilizing an ion-pairing agent, the method overcomes the challenge of retaining the polar analyte on a standard reversed-phase column. The use of an evaporative light scattering detector provides the necessary sensitivity for this non-chromophoric compound. The method is demonstrated to be linear, sensitive, and suitable for quality control and research applications involving this compound[9].
References
- 1. apexbt.com [apexbt.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 53797-35-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. agilent.com [agilent.com]
- 6. Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.blog [phenomenex.blog]
- 8. Characterization of ribostamycin and its impurities using a nano-quantity analyte detector: Systematic comparison of performance among three different aerosol detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. actascientific.com [actascientific.com]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. rroij.com [rroij.com]
- 14. researchgate.net [researchgate.net]
Application of Ribostamycin in Ribosome Profiling Experiments: A Detailed Guide for Researchers
For Immediate Release
Illuminating the Landscape of Translation: Ribostamycin as a Tool in Ribosome Profiling
Ribosome profiling, a powerful technique that provides a snapshot of protein synthesis within a cell, can be significantly enhanced by the strategic use of translation inhibitors. Ribostamycin, an aminoglycoside antibiotic, offers a unique lens through which to examine the intricacies of translation. By inducing ribosome stalling at specific sites, ribostamycin allows for the detailed investigation of translation elongation, termination, and the impact of premature stop codons. This application note provides in-depth protocols and data interpretation guidelines for researchers, scientists, and drug development professionals seeking to leverage ribostamycin in their ribosome profiling experiments.
Mechanism of Action: How Ribostamycin Modulates the Ribosome
Ribostamycin, like other aminoglycoside antibiotics, primarily targets the decoding center of the ribosome. Its binding to the 16S rRNA in the small ribosomal subunit interferes with the fidelity of translation in several ways:
-
Induction of Miscoding: Ribostamycin can cause the ribosome to misread the mRNA sequence, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.
-
Inhibition of Translocation: The movement of the ribosome along the mRNA can be impeded by ribostamycin, causing ribosomes to pause or stall at specific locations.
-
Interference with Ribosome Recycling: The disassembly of the ribosome after translation termination can also be affected, influencing the overall efficiency of protein synthesis.
This ability to induce ribosomal pausing is the key to its utility in ribosome profiling, as it allows for the enrichment of ribosome-protected fragments (RPFs) at sites of drug-induced stalling. Analysis of these enriched fragments can reveal context-dependent effects of ribostamycin on translation.
Quantitative Analysis of Ribostamycin's Impact on Translation
While comprehensive, publicly available datasets specifically detailing the transcriptome-wide effects of ribostamycin in ribosome profiling experiments are limited, data from studies on other aminoglycosides and translation inhibitors can provide a framework for understanding the expected outcomes. The primary quantitative measure in these experiments is the change in ribosome occupancy at specific codons or within entire open reading frames (ORFs).
Table 1: Expected Changes in Ribosome Occupancy Following Ribostamycin Treatment
| Feature | Expected Observation with Ribostamycin Treatment | Rationale |
| Global Ribosome Occupancy | General decrease | Inhibition of translation initiation and elongation can lead to a global reduction in the number of translating ribosomes. |
| Ribosome Occupancy at Specific Codons/Motifs | Increased occupancy at specific sites (stalling peaks) | Ribostamycin's interaction with the ribosome is context-dependent, leading to pronounced stalling at certain codon combinations or mRNA secondary structures. |
| Ribosome Occupancy at Stop Codons | Potential for increased read-through (decreased occupancy at the stop codon and increased occupancy downstream) | Aminoglycosides are known to promote read-through of premature and, to a lesser extent, normal stop codons. |
| Translation Efficiency (TE) | Gene-specific changes in TE | The ratio of ribosome footprint reads to total mRNA reads for a given gene can reveal how ribostamycin differentially affects the translation of specific transcripts. |
Experimental Protocols
The following protocols provide a general framework for conducting a ribosome profiling experiment using ribostamycin. Optimization of parameters such as drug concentration and incubation time is crucial for specific cell types and experimental goals.
Protocol 1: Ribosome Profiling of Mammalian Cells Treated with Ribostamycin
1. Cell Culture and Treatment:
- Culture mammalian cells (e.g., HeLa, HEK293T) to 70-80% confluency.
- Prepare a stock solution of ribostamycin sulfate in sterile water. The final concentration should be optimized, but a starting point can be guided by IC50 values from literature (typically in the µM range). A concentration range of 10-100 µM can be tested.
- Treat cells with the desired concentration of ribostamycin for a specific duration (e.g., 30 minutes to 2 hours). This time should be sufficient to observe an effect on translation without causing widespread cell death. Include a vehicle-treated control (e.g., water).
2. Cell Lysis and Ribosome Footprint Generation:
- Pre-treat cells with cycloheximide (100 µg/mL) for 1-2 minutes to arrest translating ribosomes.
- Wash cells with ice-cold PBS containing cycloheximide.
- Lyse cells in a polysome lysis buffer.
- Treat the lysate with RNase I to digest mRNA not protected by ribosomes. The concentration of RNase I should be optimized to ensure complete digestion of unprotected RNA while preserving monosomes.
3. Monosome Isolation:
- Layer the RNase I-treated lysate onto a sucrose density gradient (e.g., 10-50%).
- Perform ultracentrifugation to separate polysomes, monosomes, and ribosomal subunits.
- Fractionate the gradient and collect the monosome peak, monitoring absorbance at 260 nm.
4. Ribosome-Protected Fragment (RPF) Extraction and Library Preparation:
- Extract RNA from the collected monosome fractions using a method like Trizol extraction.
- Purify the RPFs (typically 28-32 nucleotides) by size selection on a denaturing polyacrylamide gel.
- Ligate adapters to the 3' and 5' ends of the RPFs.
- Perform reverse transcription to generate cDNA.
- Amplify the cDNA library by PCR.
5. Sequencing and Data Analysis:
- Sequence the library using a high-throughput sequencing platform.
- Process the raw sequencing data: remove adapter sequences and filter for quality.
- Align the reads to the reference genome and transcriptome.
- Analyze ribosome occupancy, identify stalling sites, and calculate translation efficiency.
Protocol 2: Ribosome Profiling of Bacteria Treated with Ribostamycin
1. Bacterial Culture and Treatment:
- Grow bacterial cultures (e.g., E. coli) to mid-log phase.
- Treat the culture with ribostamycin. A starting concentration can be based on the minimum inhibitory concentration (MIC) for the specific bacterial strain.
- Incubate for a short period (e.g., 5-15 minutes) to capture the immediate effects on translation.
2. Cell Harvesting and Lysis:
- Rapidly harvest the cells by centrifugation at 4°C.
- Flash-freeze the cell pellet in liquid nitrogen to halt translation.
- Lyse the cells using a method suitable for bacteria, such as cryo-milling or enzymatic lysis.
3. Ribosome Footprint Generation and Monosome Isolation:
- Follow steps 2 and 3 from the mammalian cell protocol, optimizing buffer compositions for bacteria.
4. RPF Extraction and Library Preparation:
- Follow step 4 from the mammalian cell protocol. Note that bacterial RPFs may have a slightly different size distribution.
5. Sequencing and Data Analysis:
- Follow step 5 from the mammalian cell protocol, aligning reads to the appropriate bacterial genome.
Visualizing Experimental Workflows and Mechanisms
To aid in the conceptual understanding of the experimental process and the mechanism of action of ribostamycin, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for ribosome profiling with ribostamycin treatment.
Caption: Mechanism of ribostamycin-induced translation inhibition.
Conclusion
Ribostamycin serves as a valuable tool for dissecting the complexities of translation through ribosome profiling. By inducing context-dependent ribosome stalling, it enables the identification of specific sequences and structures that are sensitive to aminoglycoside action. The protocols and conceptual frameworks provided here offer a starting point for researchers to design and execute experiments that can yield novel insights into the regulation of protein synthesis and the mechanisms of antibiotic action. Careful optimization and data analysis will be key to unlocking the full potential of ribostamycin in ribosome profiling studies.
Troubleshooting & Optimization
optimizing ribostamycin sulfate concentration for bacterial selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing ribostamycin sulfate concentration for bacterial selection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an aminoglycoside antibiotic produced by Streptomyces ribosidificus.[1] It is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[2] Its mechanism of action involves binding to the 30S ribosomal subunit, which interferes with protein synthesis, leading to misreading of mRNA and ultimately bacterial cell death.[2]
Q2: What is the recommended storage condition for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the antibiotic.[3]
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in water.[4] To prepare a stock solution, dissolve the powder in sterile distilled or deionized water to the desired concentration (e.g., 50 mg/mL). Filter-sterilize the solution through a 0.22 µm filter before storing it in aliquots at -20°C or -80°C.[3]
Q4: Can this compound be used for selection in both Gram-positive and Gram-negative bacteria?
Yes, ribostamycin is a broad-spectrum antibiotic with activity against both Gram-positive and Gram-negative bacteria.[2] However, the optimal concentration for selection will vary between different species and even different strains.
Q5: What are the known mechanisms of resistance to ribostamycin?
Bacterial resistance to aminoglycosides like ribostamycin can occur through several mechanisms. These include enzymatic modification of the antibiotic (e.g., phosphorylation, adenylation, and acetylation), which prevents it from binding to the ribosome. Another mechanism is the alteration of the ribosomal binding site through mutations.
Troubleshooting Guides
Problem 1: No colonies appear on the selection plates after transformation.
This is a common issue that can be attributed to several factors. Follow this troubleshooting guide to identify the potential cause.
| Possible Cause | Troubleshooting Steps |
| Ineffective Antibiotic | - Confirm that the correct antibiotic was used for the resistance marker on your plasmid.- Ensure the antibiotic stock solution is not expired and has been stored correctly.- Prepare fresh selection plates with a newly prepared antibiotic stock solution. |
| Incorrect Antibiotic Concentration | - Verify the final concentration of this compound in your plates. If the concentration is too high, it may kill all the cells, including the transformants.- Perform a kill curve to determine the optimal concentration for your specific bacterial strain (see Experimental Protocols). |
| Low Transformation Efficiency | - Check the viability of your competent cells by plating a small aliquot on a non-selective plate.- Ensure that the transformation protocol was followed correctly, paying close attention to heat shock duration and temperature.- Use a positive control plasmid to verify the transformation efficiency of your competent cells.[5] |
| Issues with DNA | - Ensure that the quantity and quality of the plasmid DNA used for transformation are adequate. Aim for 1-10 ng of plasmid DNA for a standard transformation.[5] |
Problem 2: Appearance of satellite colonies on selection plates.
Satellite colonies are small colonies that grow around a larger, antibiotic-resistant colony. They consist of non-transformed cells that are able to grow because the antibiotic in their immediate vicinity has been degraded by enzymes secreted from the resistant colony.
| Possible Cause | Troubleshooting Steps |
| Antibiotic Degradation | - Avoid prolonged incubation times (ideally no longer than 16 hours).[6]- Use freshly prepared plates. Antibiotics can degrade over time, especially when exposed to light and heat.[5] |
| Low Antibiotic Concentration | - The concentration of this compound may be too low to effectively inhibit the growth of non-transformed cells. Consider increasing the concentration. |
| High Plating Density | - Plating too many cells can lead to a high density of resistant colonies, which in turn increases the degradation of the antibiotic and the likelihood of satellite colony formation. Reduce the volume of cell suspension plated. |
Data Presentation
Table 1: Reported Minimum Inhibitory Concentrations (MICs) of Ribostamycin
The following table summarizes some reported MIC values for ribostamycin against various microorganisms. Note that the optimal concentration for plasmid selection is typically higher than the MIC.
| Microorganism | MIC (µg/mL) |
| Borrelia burgdorferi isolates | 18.7 |
| P. stagnora strains | 16 |
| P. wickerhamii strains | 16 |
| P. zopfii strains | 16 |
| Escherichia coli strains | 0.9–29.0 µM |
This data is derived from in vitro studies and should be used as a reference. It is crucial to determine the optimal concentration for your specific experimental conditions.[4][7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required amount: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Dissolve the powder: In a sterile container, dissolve the weighed this compound powder in the appropriate volume of sterile, nuclease-free water.
-
Ensure complete dissolution: Gently vortex or mix the solution until the powder is completely dissolved.
-
Filter sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Determining the Optimal this compound Concentration (Kill Curve)
A kill curve is essential for determining the minimum concentration of an antibiotic required to kill non-transformed cells.
-
Cell Preparation: Prepare a liquid culture of the bacterial strain you intend to use for your experiments. Grow the culture to the mid-logarithmic phase.
-
Plating: Plate a consistent number of cells (e.g., 10^5 to 10^6 CFU) onto a series of agar plates containing a range of this compound concentrations. Include a no-antibiotic control plate.
-
Concentration Gradient: The concentration range should be chosen based on any available MIC data, starting from a concentration below the MIC and extending to several-fold above it. A typical starting range could be 0, 5, 10, 20, 40, 80, 160 µg/mL.
-
Incubation: Incubate the plates at the optimal growth temperature for your bacterial strain for 16-24 hours.
-
Analysis: Observe the plates and determine the lowest concentration of this compound that results in complete inhibition of cell growth. This concentration is the minimum inhibitory concentration (MIC) for your strain under your specific experimental conditions.
-
Working Concentration: For plasmid selection, a working concentration of 1.5 to 2 times the determined MIC is often a good starting point to ensure efficient selection of transformants.
Visualizations
Caption: Workflow for determining the optimal this compound concentration using a kill curve.
Caption: Decision tree for troubleshooting the absence of colonies after bacterial selection.
Caption: Mechanism of action of this compound in bacteria.
References
- 1. selleckchem.com [selleckchem.com]
- 2. goldbio.com [goldbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. clyte.tech [clyte.tech]
- 6. goldbio.com [goldbio.com]
- 7. Frontiers | Exploration of Antibiotic Activity of Aminoglycosides, in Particular Ribostamycin Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria [frontiersin.org]
proper storage and handling of ribostamycin sulfate powder
This technical support center provides guidance on the proper storage, handling, and use of ribostamycin sulfate powder for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: How should I store unopened this compound powder?
A1: Unopened this compound powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] Specific temperature recommendations vary by manufacturer, so it is crucial to consult the product's safety data sheet (SDS).
Q2: What are the recommended storage conditions for this compound powder once opened?
A2: Once opened, the powder should be stored under the same conditions as unopened powder, ensuring the container is tightly resealed to prevent moisture absorption and contamination. It is crucial to store it in a dry, cool, and well-ventilated place.[1]
Q3: How long is this compound powder stable?
A3: The stability of the powder depends on the storage conditions. Always refer to the manufacturer's expiry date on the product label.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, use a suitable solvent such as water.[4][5] Ensure you are using a sterile, calibrated pipette and a sterile container. For detailed steps, please refer to the "Experimental Protocols" section.
Q5: What is the stability of this compound in a solution?
A5: The stability of this compound in solution is dependent on the storage temperature. It is recommended to prepare fresh solutions for use.[6] If storage is necessary, it is best to aliquot the stock solution and freeze it.
Q6: What personal protective equipment (PPE) should I wear when handling this compound powder?
A6: When handling this compound powder, it is essential to wear appropriate PPE, including safety glasses with side shields or goggles, protective gloves, and a lab coat or protective clothing.[1][2][3] In cases where dust may be generated, a NIOSH/MSHA-approved respirator should be worn.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder has clumped together. | Improper storage, exposure to moisture. | Discard the powder as its integrity may be compromised. Ensure proper storage conditions for new vials. |
| Unexpected experimental results. | Contamination of stock solution. | Prepare a fresh stock solution using aseptic techniques. Filter-sterilize the solution before use. |
| Degradation of this compound. | Check the expiration date of the powder. Prepare a fresh stock solution from a new vial. | |
| Incorrect concentration of stock solution. | Recalculate the required mass of powder and volume of solvent. Use a calibrated balance and pipette. | |
| Difficulty dissolving the powder. | Incorrect solvent. | This compound is soluble in water.[4][5] Ensure you are using the correct solvent. |
| Insufficient mixing. | Vortex or sonicate the solution until the powder is completely dissolved. | |
| Low temperature of the solvent. | Gently warm the solvent to room temperature before dissolving the powder. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| 2°C - 8°C | Long Term | [3][7][8] | |
| In Solvent | -80°C | 6 months | [2][6] |
| -20°C | 1 month | [2][6] |
Note: Storage recommendations can vary between manufacturers. Always refer to the product-specific datasheet.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (100 mg/mL)
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile 15 mL or 50 mL conical tube
-
Calibrated analytical balance
-
Sterile, calibrated serological pipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 100 mg/mL solution, you would weigh 1 gram for a final volume of 10 mL.
-
Transfer the powder to a sterile conical tube.
-
Add a portion of the sterile, nuclease-free water to the tube (e.g., 7 mL for a final volume of 10 mL).
-
Vortex the tube until the powder is completely dissolved.
-
Bring the final volume to 10 mL with sterile, nuclease-free water.
-
To sterilize the solution, draw it into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at the recommended temperature (see Table 1).
Visualizations
Caption: Workflow for preparing a sterile stock solution of this compound.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound CAS#: 53797-35-6 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ribostamycin sulphate | 53797-35-6 | AR46329 | Biosynth [biosynth.com]
- 8. toku-e.com [toku-e.com]
Technical Support Center: Enhancing the Efficacy of Ribostamycin Sulfate Against Resistant Pathogens
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the efficacy of ribostamycin sulfate against resistant bacterial pathogens.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro testing of this compound.
Troubleshooting Antimicrobial Susceptibility Testing (AST)
Problem: Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) values for this compound.
| Potential Cause | Recommended Solution |
| Inoculum preparation issues | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1] |
| Media variability | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for testing. Variations in divalent cation concentrations (Ca²⁺ and Mg²⁺) can significantly affect the activity of aminoglycosides.[2] |
| pH of the media | The activity of aminoglycosides is enhanced in alkaline conditions. Ensure the pH of the Mueller-Hinton medium is between 7.2 and 7.4 at room temperature.[2] |
| Contamination | Visually inspect plates and broth for any signs of contamination. If contamination is suspected, discard the results and repeat the experiment with fresh, pure cultures. |
| Skipped wells or trailing endpoints | Some bacteria may exhibit trailing growth. The MIC should be read as the lowest concentration of the antibiotic at which there is a significant inhibition of growth as judged by the unaided eye.[3] |
Troubleshooting Synergy Assays (Checkerboard)
Problem: Difficulty in interpreting the results of checkerboard assays for synergy between this compound and an adjuvant.
| Potential Cause | Recommended Solution |
| Incorrect calculation of Fractional Inhibitory Concentration (FIC) Index | The FIC Index is calculated as follows: FICI = FIC of Drug A + FIC of Drug B, where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone). A similar calculation is done for Drug B.[4][5][6] |
| Ambiguous interpretation of FIC Index | - Synergy: FICI ≤ 0.5[4][5][6]- Additive/Indifference: 0.5 < FICI ≤ 4[4][5][6]- Antagonism: FICI > 4[4][5][6] |
| Experimental setup errors | Ensure proper serial dilutions of both this compound and the adjuvant in the microtiter plate. Include wells with each agent alone to determine their individual MICs in the same experiment.[4][6][7] |
| Visual reading inconsistencies | Use a microplate reader to measure the optical density (OD) at 600 nm for a more objective determination of growth inhibition.[1][7] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions related to enhancing the efficacy of this compound.
Q1: What are the primary mechanisms of resistance to this compound?
A1: The primary mechanisms of resistance to ribostamycin, an aminoglycoside antibiotic, include:
-
Enzymatic Modification: Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target.[8][9] These enzymes include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs).[8][9]
-
Target Site Modification: Alterations in the 16S rRNA, the binding site of ribostamycin on the 30S ribosomal subunit, can reduce the antibiotic's binding affinity.[10]
-
Efflux Pumps: Bacteria can actively pump ribostamycin out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[7][10]
Q2: How can I overcome resistance to this compound in my experiments?
A2: Several strategies can be employed to enhance the efficacy of ribostamycin against resistant strains:
-
Combination Therapy with Adjuvants: Using ribostamycin in combination with a non-antibiotic compound (adjuvant) can restore its activity. Examples of adjuvants include:
-
Ethylenediaminetetraacetic acid (EDTA): This chelating agent can destabilize the outer membrane of Gram-negative bacteria, increasing the uptake of ribostamycin.[11][12]
-
Zinc Pyrithione: This compound has been shown to interfere with the activity of AMEs.[11]
-
Vitamins D, E, and K: These have also demonstrated the ability to enhance the activity of aminoglycosides against resistant bacteria.[8][11]
-
-
Chemical Modification of Ribostamycin: Synthesizing novel derivatives of ribostamycin can prevent their recognition and inactivation by AMEs.
-
Use of Efflux Pump Inhibitors (EPIs): Although still largely in the research phase, EPIs can be used to block the efflux of ribostamycin from bacterial cells.[7][13]
Q3: What are some common adjuvants that can be tested in combination with this compound?
A3: Besides EDTA, researchers can explore the following adjuvants:
-
Zinc Pyrithione: This compound has shown potential in inhibiting AMEs.[11] Its mechanism is thought to involve the disruption of the bacterial cell membrane and essential metabolic functions.[4][14]
-
Vitamin D: Has been shown to have synergistic antibacterial effects when combined with aminoglycosides against multidrug-resistant P. aeruginosa and E. coli.[8] It can also modulate the host's immune response to bacterial infections.[8][15]
-
Efflux Pump Inhibitors (EPIs): Compounds like verapamil and piperine have been investigated as EPIs, though their clinical application is limited by toxicity.[7]
Q4: How do I design an experiment to test for synergy between this compound and an adjuvant?
A4: The checkerboard assay is the most common method for synergy testing. A detailed experimental workflow is provided in Section 4.
Section 3: Data Presentation
This section provides a summary of quantitative data on the efficacy of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Strains
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | - | 16 | [1] |
| Escherichia coli ATCC 35218 | β-lactam resistant | 32 | [1] |
| Staphylococcus aureus ATCC 12600 | Cloxacillin resistant | 64 | [1] |
| Staphylococcus aureus (MRSA) | Methicillin-resistant | >32 | [16] |
| Pseudomonas aeruginosa | - | >64 | [1] |
| Klebsiella pneumoniae | Gentamicin-resistant | 16 | [6] |
Table 2: Synergistic Effect of this compound with EDTA against Escherichia coli ATCC 35218
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation | Reference |
| This compound | 32 | 4 | 0.125 | Synergy | [1] |
| EDTA | >1440 | 1440 | - | [1] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol for Checkerboard Synergy Assay
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic effect of this compound and an adjuvant.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the adjuvant in an appropriate solvent.
-
Prepare serial two-fold dilutions of both agents in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculum Preparation:
-
Culture the test bacterium overnight on an appropriate agar plate.
-
Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1]
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to each well.
-
Add 50 µL of the this compound dilutions to the wells in a horizontal orientation (decreasing concentration from left to right).
-
Add 50 µL of the adjuvant dilutions to the wells in a vertical orientation (decreasing concentration from top to bottom).
-
This creates a matrix of wells with varying concentrations of both agents.
-
Include control wells with each agent alone, as well as a growth control (no antimicrobial) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by visual inspection of turbidity or by measuring the OD at 600 nm.
-
Calculate the FIC index for each well showing no growth. The lowest FIC index is reported as the result of the synergy test.
-
Protocol for PCR-based Detection of Aminoglycoside-Modifying Enzyme (AME) Genes
This protocol provides a general framework for detecting the presence of AME genes in resistant bacterial isolates.
-
DNA Extraction:
-
Extract genomic DNA from the resistant bacterial isolate using a commercial DNA extraction kit or a standard phenol-chloroform method.
-
-
Primer Design:
-
PCR Amplification:
-
Prepare a PCR reaction mixture containing the extracted DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR using a thermal cycler with optimized annealing temperatures and extension times for the specific primers used. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[5]
-
-
Gel Electrophoresis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide).
-
The presence of a band of the expected size indicates the presence of the target AME gene.
-
Section 5: Visualizations
This section provides diagrams to illustrate key concepts and workflows.
Caption: Workflow for Checkerboard Synergy Testing.
Caption: Mechanisms of Resistance to Ribostamycin.
Caption: Troubleshooting Inconsistent MIC Results.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Zinc Pyrithione Improves the Antibacterial Activity of Silver Sulfadiazine Ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc pyrithione - Wikipedia [en.wikipedia.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial and Immune-Modulatory Effects of Vitamin D Provide Promising Antibiotics-Independent Approaches to Tackle Bacterial Infections – Lessons Learnt from a Literature Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Advances in Developing Inhibitors of Bacterial Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The effect of vitamin D supplementation on antibiotic use: a meta-analysis based on randomized controlled trials [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Literature-based, manually-curated database of PCR primers for the detection of antibiotic resistance genes in various environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multiplex PCR for Detection of Aminoglycoside Resistance Genes in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in ribostamycin sulfate experiment results
Welcome to the technical support center for Ribostamycin Sulfate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability in experiment results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an aminoglycoside antibiotic derived from Streptomyces ribosidificus.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds irreversibly to the 30S ribosomal subunit, specifically to the A-site of the 16S rRNA.[3][4] This binding interferes with the decoding process, causing misreading of the mRNA and ultimately leading to the production of non-functional proteins and bacterial cell death.
Q2: How should this compound powder be stored?
A2: this compound powder is stable for years when stored at -20°C.[5] For short-term storage, it can be kept at 2-8°C.[1] It is important to protect the powder from moisture.
Q3: How do I prepare a stock solution of this compound and how should it be stored?
A3: this compound is soluble in water.[2][6] To prepare a stock solution, dissolve the powder in sterile, deionized water to a desired concentration, for example, 10 mg/mL.[7] It is recommended to filter-sterilize the solution using a 0.22 µm filter. Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[6]
Q4: What are the common causes of variability in Minimum Inhibitory Concentration (MIC) assays with this compound?
A4: Variability in MIC assays can arise from several factors, including:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too heavy can lead to falsely high MIC values, while an inoculum that is too light can result in falsely low MICs.
-
Media Composition: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the Mueller-Hinton Broth (MHB) can significantly affect the activity of aminoglycosides. High cation concentrations can antagonize the action of ribostamycin, leading to higher MICs.
-
pH of the Medium: The activity of aminoglycosides is generally enhanced in alkaline conditions. A lower pH of the medium can decrease the potency of ribostamycin, resulting in elevated MIC values.
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the observed MIC.
-
Ribostamycin Solution Stability: Improperly stored or prepared solutions of ribostamycin can lose potency, leading to inaccurate results.
Troubleshooting Guides
Inconsistent MIC Results
| Observed Problem | Potential Cause | Recommended Solution |
| MIC values are consistently higher than expected. | 1. Inoculum is too dense.2. Ribostamycin stock solution has degraded.3. High cation concentration in the media.4. pH of the media is too acidic. | 1. Standardize inoculum to 0.5 McFarland standard.2. Prepare a fresh stock solution of this compound.3. Use cation-adjusted Mueller-Hinton Broth (CAMHB).4. Ensure the pH of the Mueller-Hinton Broth is between 7.2 and 7.4. |
| MIC values are consistently lower than expected. | 1. Inoculum is too light.2. Ribostamycin stock solution is too concentrated. | 1. Standardize inoculum to 0.5 McFarland standard.2. Re-prepare and verify the concentration of the stock solution. |
| High variability between replicate wells. | 1. Inconsistent pipetting of inoculum or antibiotic.2. Poor mixing of bacterial suspension.3. Contamination. | 1. Ensure pipettes are calibrated and use proper pipetting technique.2. Thoroughly vortex the bacterial suspension before dilution and inoculation.3. Use aseptic techniques throughout the procedure. |
Inconsistent Kirby-Bauer (Disk Diffusion) Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| Zones of inhibition are consistently too small. | 1. Inoculum is too heavy.2. Agar depth is too thick (>4mm).3. Ribostamycin disks have lost potency. | 1. Standardize inoculum to 0.5 McFarland standard.2. Ensure a uniform agar depth of 4mm.3. Use new, properly stored antibiotic disks and run quality control. |
| Zones of inhibition are consistently too large. | 1. Inoculum is too light.2. Agar depth is too thin (<4mm). | 1. Standardize inoculum to 0.5 McFarland standard.2. Ensure a uniform agar depth of 4mm. |
| Presence of colonies within the zone of inhibition. | 1. Mixed or contaminated culture.2. Presence of a resistant subpopulation. | 1. Re-isolate the test organism to ensure a pure culture.2. Verify the purity of the culture and consider further characterization of the isolate. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of sterile, deionized water to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
-
Broth Microdilution MIC Assay for this compound
-
Materials:
-
This compound stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
-
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
-
Kirby-Bauer Disk Diffusion Assay for this compound
-
Materials:
-
This compound antimicrobial susceptibility disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
-
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Disk Application:
-
Using sterile forceps, place the this compound disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters (mm).
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established interpretive criteria from a standard-setting organization like CLSI or EUCAST. Note: As of late 2025, specific CLSI or EUCAST interpretive breakpoints for Ribostamycin may not be readily available for all organisms. Laboratories may need to establish their own quality control ranges based on internal validation.
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for variable results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Thermodynamics of aminoglycoside-rRNA recognition: the binding of neomycin-class aminoglycosides to the A site of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. glpbio.com [glpbio.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving HPLC Separation of Ribostamycin and its Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of ribostamycin and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the HPLC analysis of ribostamycin and its impurities?
A1: Ribostamycin and its related compounds, like many aminoglycoside antibiotics, present several analytical challenges. Firstly, they lack a strong UV chromophore, making detection by standard UV-Vis detectors difficult and often requiring alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). Secondly, these compounds are highly polar, which can lead to poor retention on traditional reversed-phase C18 columns. To overcome this, specialized techniques such as ion-pair chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed. Finally, ensuring adequate resolution between the main ribostamycin peak and its structurally similar impurities, such as neamine, requires careful method optimization.
Q2: Which HPLC method is recommended for the separation of ribostamycin and its impurities?
A2: Two primary methods have shown success: Ion-Pair Reversed-Phase HPLC and HILIC.
-
Ion-Pair Reversed-Phase HPLC with ELSD: This is a robust and commonly used method. It utilizes a C18 column with an ion-pairing agent, such as heptafluorobutyric acid (HFBA), in the mobile phase. The ion-pairing agent forms a complex with the positively charged aminoglycosides, increasing their hydrophobicity and retention on the reversed-phase column.
-
HILIC with ELSD/CAD: HILIC is an excellent alternative for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This method has demonstrated effective separation of ribostamycin from its key impurity, neamine.[1]
The choice between these methods will depend on the specific impurities of interest and the available laboratory equipment.
Q3: What are the known impurities of ribostamycin?
A3: A key impurity of ribostamycin is neamine .[1] Neamine is a common structural core in many aminoglycoside antibiotics and can be present as a biosynthetic precursor or a degradation product. Other related substances may also be present, and their identification and control are crucial for drug quality and safety.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of ribostamycin.
Problem 1: Poor Peak Shape (Tailing or Fronting) for Ribostamycin Peak
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my ribostamycin peak tailing? | 1. Secondary Silanol Interactions: Residual free silanol groups on the silica-based column packing can interact with the basic amine groups of ribostamycin, causing peak tailing. 2. Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to mixed ionization states of the analyte, resulting in poor peak shape. 3. Column Overload: Injecting too concentrated a sample can lead to peak distortion. | 1. Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize free silanol groups. 2. Optimize Mobile Phase pH: For ion-pair chromatography, ensure the pH is sufficiently low to keep the amine groups of ribostamycin consistently protonated. 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to mask silanol interactions. 4. Reduce Sample Concentration: Dilute the sample and reinject. |
| Why is my ribostamycin peak fronting? | 1. Column Overload: This is a common cause of peak fronting, especially with highly efficient columns. 2. Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front. | 1. Decrease Injection Volume or Concentration: Reduce the amount of analyte loaded onto the column. 2. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. |
Problem 2: Inadequate Resolution Between Ribostamycin and Impurities (e.g., Neamine)
| Question | Possible Cause(s) | Suggested Solution(s) |
| How can I improve the separation between ribostamycin and neamine? | 1. Insufficient Retention: If the peaks are eluting too close to the void volume, there is not enough interaction with the stationary phase for effective separation. 2. Suboptimal Mobile Phase Composition: The concentration of the organic modifier or the ion-pairing agent may not be ideal. 3. Inappropriate Column Chemistry: The chosen column may not provide the necessary selectivity. | 1. Increase Retention (Ion-Pair RP-HPLC): - Increase the concentration of the ion-pairing agent (e.g., HFBA). - Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. 2. Optimize Mobile Phase (HILIC): - Adjust the water content in the mobile phase. Increasing the water content will decrease retention in HILIC. - Optimize the buffer concentration (e.g., ammonium acetate).[1] 3. Change Column: - If using reversed-phase, try a different C18 column from another manufacturer or a column with a different chemistry (e.g., C8). - Consider switching to a HILIC column, which has shown good selectivity for this separation.[1] |
Problem 3: Unstable Retention Times
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why are my retention times for ribostamycin shifting between injections? | 1. Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially when using ion-pairing agents. 2. Fluctuations in Mobile Phase Composition: Inconsistent mobile phase preparation or issues with the HPLC pump's mixing performance. 3. Temperature Variations: Changes in column temperature can affect retention times. | 1. Increase Equilibration Time: Ensure the column is equilibrated with the mobile phase for a sufficient time (e.g., 10-15 column volumes) before the first injection and between runs if a gradient is used. 2. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed. 3. Use a Column Oven: Maintain a constant column temperature using a column oven. |
Data Presentation
The following table summarizes typical chromatographic parameters for the separation of ribostamycin and its impurity, neamine, using a HILIC method.
| Compound | Retention Time (min) | Relative Retention Time | Resolution (Rs) |
| Neamine | ~5.5 | 0.85 | - |
| Ribostamycin | ~6.5 | 1.00 | > 2.0 |
Note: These are approximate values and may vary depending on the specific HPLC system, column, and exact experimental conditions.
Experimental Protocols
Method 1: HILIC-ELSD Method for the Separation of Ribostamycin and Neamine
This method is adapted from an Agilent Technologies application note and is effective for the separation of ribostamycin and its impurity, neamine.[1]
1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump
-
Evaporative Light Scattering Detector (ELSD)
-
Agilent InfinityLab Poroshell 120 HILIC-Z column (2.7 µm) or equivalent
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ammonium acetate
-
Ribostamycin sulfate and neamine reference standards
2. Mobile Phase Preparation
-
Mobile Phase A: 100 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Ensure mobile phases are filtered and degassed before use.
3. Chromatographic Conditions
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.7 µm)
-
Mobile Phase Gradient: A linear gradient from 80% to 60% B over 10 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
ELSD Settings:
-
Nebulizer Temperature: 50 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow: 1.2 SLM (Standard Liters per Minute)
-
4. Sample Preparation
-
Prepare a stock solution of this compound at 4 mg/mL in water.
-
If analyzing for neamine, a mixed standard can be prepared. For example, a mixture of 0.4 mg/mL this compound and 0.2 mg/mL neamine in water.
-
Before injection, dilute the sample 1:1 with acetonitrile.
Method 2: Ion-Pair Reversed-Phase HPLC-ELSD
This method is based on a published procedure for the analysis of ribostamycin and its related substances.[2]
1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump
-
Evaporative Light Scattering Detector (ELSD)
-
Agela Technologies Venusil ASB-C18 column (250mm × 4.6mm, 5µm) or equivalent
-
HPLC grade acetonitrile
-
HPLC grade tetrahydrofuran
-
HPLC grade water
-
Heptafluorobutyric acid (HFBA)
2. Mobile Phase Preparation
-
Prepare a solution containing 0.11 mol/L heptafluorobutyric acid in a mixture of acetonitrile, tetrahydrofuran, and water (8:5:87 v/v/v).[2]
-
Ensure the mobile phase is filtered and degassed before use.
3. Chromatographic Conditions
-
Column: Agela Technologies Venusil ASB-C18 (250mm × 4.6mm, 5µm)
-
Mobile Phase: Isocratic elution with the prepared mobile phase.
-
Flow Rate: 0.8 mL/min[2]
-
Injection Volume: 20 µL
-
ELSD Settings:
4. Sample Preparation
-
Dissolve the ribostamycin sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
References
Technical Support Center: Strategies to Minimize Ribostamycin Sulfate Ototoxicity in Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to minimize ribostamycin sulfate ototoxicity in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced ototoxicity?
A1: Ribostamycin, like other aminoglycoside antibiotics, primarily causes ototoxicity by inducing the production of reactive oxygen species (ROS) within the inner ear's hair cells.[1][2] This oxidative stress triggers a cascade of cellular events, including damage to mitochondria and activation of cell death pathways, ultimately leading to the death of sensory hair cells responsible for hearing.[1][2] The process often involves the c-Jun N-terminal kinase (JNK) signaling pathway and the activation of caspases, which are key executioners of apoptosis (programmed cell death).[2]
Q2: How does the ototoxicity of ribostamycin compare to other aminoglycosides?
A2: Studies in guinea pigs have shown that ribostamycin exhibits weaker ototoxicity compared to many other aminoglycosides. In a comparative study, the order of auditory toxicity was determined to be: sisomicin > gentamicin > tobramycin > amikacin > dibekacin > kanamycin > netilmicin, dactimicin, and ribostamycin.[3] Ribostamycin was found to have the weakest ototoxic effect on both the cochlea and vestibular organs. This is correlated with a lower drug concentration in the inner ear fluid compared to more ototoxic aminoglycosides like gentamicin.[3]
Q3: What are the most promising otoprotective strategies to investigate alongside ribostamycin administration?
A3: Several strategies are being explored to mitigate aminoglycoside-induced ototoxicity. The most promising for in vivo research include:
-
Antioxidant Therapy: Co-administration of antioxidants to counteract the ROS-induced damage is a primary strategy. N-acetylcysteine (NAC) is a well-studied antioxidant that has shown protective effects against aminoglycoside ototoxicity in various models.[4][5][6][7][8]
-
Inhibition of Apoptotic Pathways: Targeting the downstream cell death pathways can prevent hair cell loss. This could involve inhibitors of the JNK signaling pathway or caspase inhibitors.
-
MET Channel Blockers: Aminoglycosides are understood to enter hair cells through the mechanotransduction (MET) channels. Blocking these channels is a potential strategy to prevent the initial uptake of the drug into the cells.[9]
Q4: What are the critical considerations when designing an in vivo study to test otoprotective agents against ribostamycin ototoxicity?
A4: Key considerations include:
-
Animal Model: Mice are a commonly used model for ototoxicity studies due to the availability of genetic strains, though they can be resistant to aminoglycoside-induced hearing loss.[10][11] Guinea pigs are another well-established model.
-
Dosing Regimen: The dose and duration of ribostamycin administration should be carefully selected to induce a measurable level of ototoxicity without causing systemic toxicity.
-
Auditory Function Assessment: Auditory Brainstem Response (ABR) is a standard method for assessing hearing thresholds in animal models.[12][13][14][15][16]
-
Histological Analysis: Post-mortem analysis of the cochlea to count surviving hair cells provides direct evidence of otoprotection.[17][18][19][20][21]
-
Control Groups: Appropriate control groups are essential, including a saline control, a ribostamycin-only group, and an otoprotectant-only group, in addition to the experimental group receiving both ribostamycin and the otoprotectant.
Troubleshooting Guides
Problem 1: Inconsistent or no significant hearing loss observed in the ribostamycin-treated group.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose or Duration | Increase the dose of this compound or extend the duration of treatment. Refer to literature for established ototoxic dosing regimens for aminoglycosides in your chosen animal model, keeping in mind that mice can be resistant.[10][11] |
| Animal Strain Variability | Ensure you are using a consistent and appropriate animal strain. Some strains may be more resistant to ototoxicity. |
| ABR Measurement Issues | Verify your ABR setup and protocol. Ensure proper electrode placement, anesthesia, and a quiet testing environment.[12][13][14][15][16] Calibrate your equipment regularly. |
Problem 2: High mortality rate in the experimental animals.
| Possible Cause | Troubleshooting Step |
| Systemic Toxicity of Ribostamycin | Reduce the dose of this compound. While aiming for ototoxicity, the dose should not be lethal. Consider a dose-response study to find the optimal balance. |
| Interaction with Otoprotective Agent | Investigate potential toxic interactions between ribostamycin and the otoprotective agent. Run a control group with only the otoprotective agent at the intended dose. |
| Animal Health | Ensure the overall health of the animals. Pre-existing conditions can increase susceptibility to drug toxicity. |
Problem 3: Difficulty in quantifying hair cell loss accurately.
| Possible Cause | Troubleshooting Step |
| Improper Tissue Processing | Follow a standardized and validated protocol for cochlear dissection, fixation, and staining to ensure tissue integrity.[17][18][19][20][21] |
| Inconsistent Staining | Optimize your immunofluorescence protocol, including antibody concentrations and incubation times, to achieve consistent and specific labeling of hair cells. |
| Counting Bias | Use a systematic and unbiased method for counting hair cells. This can involve counting in predefined regions of the cochlea and having the counts verified by a second, blinded observer. |
Data Presentation
Table 1: Comparative Ototoxicity of Aminoglycosides in Guinea Pigs
This table summarizes the relative auditory and vestibular toxicity of various aminoglycosides, including ribostamycin, based on a 4-week intramuscular administration study in guinea pigs.
| Aminoglycoside | Auditory Toxicity Ranking (High to Low) | Vestibular Toxicity Ranking (High to Low) |
| Sisomicin | 1 | 1 |
| Gentamicin | 2 | 2 |
| Tobramycin | 3 | 4 |
| Amikacin | 4 | 6 |
| Dibekacin | 5 | 3 |
| Kanamycin | 6 | 7 |
| Netilmicin | 7 | 5 |
| Dactimicin | 8 | 8 |
| Ribostamycin | 8 | 8 |
Source: Adapted from data reported in a comparative ototoxicity study in guinea pigs.[3]
Experimental Protocols
Protocol 1: In Vivo Screening of Otoprotective Agents Against Ribostamycin-Induced Ototoxicity in Mice
1. Animal Model and Housing:
- Use adult C57BL/6 mice (8-10 weeks old).
- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Allow at least one week of acclimatization before starting the experiment.
2. Experimental Groups:
- Group 1: Saline control (vehicle for ribostamycin and otoprotectant).
- Group 2: this compound only.
- Group 3: Otoprotective agent only.
- Group 4: this compound + Otoprotective agent.
3. Dosing Regimen:
- This compound: Administer a daily subcutaneous injection of this compound (dose to be determined based on pilot studies to induce moderate hearing loss) for 14 consecutive days.
- Otoprotective Agent: Administer the otoprotective agent (e.g., N-acetylcysteine, 150 mg/kg, intraperitoneally) 1 hour before each ribostamycin injection.
4. Auditory Function Assessment (ABR):
- Perform baseline ABR measurements before the start of treatment.
- Repeat ABR measurements at day 15 (24 hours after the last injection) and day 28 (to assess for any recovery).
- For a detailed ABR protocol, refer to established methods.[12][13][14][15][16]
5. Histological Analysis:
- At the end of the study (e.g., day 28), euthanize the animals and collect the cochleae.
- Perform cochlear dissection, immunofluorescence staining for hair cell markers (e.g., Myosin VIIa), and count the number of surviving inner and outer hair cells.
- Detailed protocols for cochlear whole-mount immunofluorescence are available.[17][18][19][20][21]
6. Data Analysis:
- Analyze ABR threshold shifts and hair cell counts between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Auditory Brainstem Response (ABR) Measurement in Mice
1. Anesthesia:
- Anesthetize the mouse using an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 100 mg/kg ketamine and 10 mg/kg xylazine).[13]
- Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
2. Electrode Placement:
- Place subdermal needle electrodes at the vertex (active), behind the ipsilateral pinna (reference), and on the contralateral hind limb (ground).[13]
3. Acoustic Stimulation and Recording:
- Place the anesthetized mouse in a sound-attenuating chamber.
- Present click stimuli and tone bursts at various frequencies (e.g., 8, 16, 32 kHz) and decreasing intensity levels (e.g., from 90 dB SPL down to 10 dB SPL in 5 or 10 dB steps).[12]
- Record the evoked neural responses. The ABR threshold is defined as the lowest stimulus intensity that elicits a discernible wave V.
Protocol 3: Cochlear Hair Cell Counting by Immunofluorescence
1. Tissue Collection and Fixation:
- Following euthanasia, dissect the temporal bones and perfuse the cochleae with 4% paraformaldehyde (PFA) through the round and oval windows.
- Post-fix the cochleae in 4% PFA for 2 hours at 4°C.
2. Decalcification and Dissection:
- Decalcify the cochleae in 0.5 M EDTA for 3-5 days at 4°C.
- Under a dissecting microscope, carefully dissect the organ of Corti from the modiolus.
3. Immunofluorescence Staining:
- Permeabilize the tissue with a solution containing Triton X-100.
- Incubate with a primary antibody against a hair cell marker (e.g., rabbit anti-Myosin VIIa).
- Wash and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
- Counterstain nuclei with DAPI.
4. Imaging and Counting:
- Mount the cochlear segments on a slide and image using a confocal microscope.
- Systematically count the number of present inner and outer hair cells in defined regions along the length of the cochlea.
Visualizations
Caption: Signaling pathway of ribostamycin-induced ototoxicity.
Caption: Experimental workflow for testing otoprotective strategies.
Caption: Logical relationship for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. Comparative ototoxicity of ribostamycin, dactimicin, dibekacin, kanamycin, amikacin, tobramycin, gentamicin, sisomicin and netilmicin in the inner ear of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine in the prevention of ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. N-acetylcysteine use for amelioration of aminoglycoside-induced ototoxicity in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vivo Biomarker to Characterize Ototoxic Compounds and Novel Protective Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenously delivered aminoglycoside antibiotics, tobramycin and amikacin, are not ototoxic in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for assessing auditory brainstem response in mice using a four-channel recording system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Mouse Auditory Brainstem Response Testing [bio-protocol.org]
- 15. Mouse Auditory Brainstem Response Testing [en.bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. Mouse Cochlear Whole Mount Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Video: Author Spotlight: Advancements in Cultivating Mouse Hair Cells for Auditory Research [jove.com]
- 20. Cochlear Organ Dissection, Immunostaining, and Confocal Imaging in Mice [en.bio-protocol.org]
- 21. Whole Mount Dissection and Immunofluorescence of the Adult Mouse Cochlea [jove.com]
Validation & Comparative
A Comparative Guide: Ribostamycin Sulfate Versus Amikacin Against Gram-Negative Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of ribostamycin sulfate and amikacin against clinically significant gram-negative bacterial isolates. The information presented is curated from peer-reviewed literature to support research and development in the field of antimicrobial agents.
Introduction and Overview
Ribostamycin and amikacin are both aminoglycoside antibiotics that function by inhibiting bacterial protein synthesis.[1] Ribostamycin is a naturally occurring aminoglycoside, while amikacin is a semi-synthetic derivative of kanamycin A.[2] While both possess a broad spectrum of activity, their efficacy against gram-negative pathogens, particularly multidrug-resistant strains, varies significantly. Amikacin is generally considered more potent and is often reserved for treating serious infections caused by bacteria resistant to other aminoglycosides.[2] This guide delves into the comparative in vitro performance of these two agents, supported by available experimental data.
Mechanism of Action
Aminoglycosides, including ribostamycin and amikacin, exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional or toxic proteins, ultimately disrupting the bacterial cell membrane and leading to cell death.
Caption: General mechanism of action of aminoglycosides against gram-negative bacteria.
Comparative In Vitro Activity
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
The available data consistently demonstrates that amikacin has superior in vitro activity against a broad range of gram-negative isolates compared to ribostamycin.
Data Presentation: MIC Values (μg/mL) of Ribostamycin and Amikacin
| Bacterial Species | Ribostamycin (MIC in μg/mL) | Amikacin (MIC in μg/mL) | Reference(s) |
| Escherichia coli | 1.0 - >64 | 0.25 - 8 | [2][3] |
| Pseudomonas aeruginosa | >128 | 1 - 32 | [2][4] |
| Klebsiella pneumoniae | Similar to Kanamycin | 0.5 - 16 | [5] |
| Gentamicin-Resistant Enterobacteriaceae | Less Active than Gentamicin | Generally Active (81% susceptible) | [6][7] |
| Gentamicin-Resistant P. aeruginosa | Weak Activity | Active against many strains (54% susceptible) | [7] |
Note: The data presented is a synthesis from multiple studies. Direct head-to-head comparative studies with comprehensive MIC50/MIC90 data are limited. Methodologies and isolate populations may vary between studies.
Mechanisms of Resistance and Differential Efficacy
The primary mechanism of resistance to aminoglycosides in gram-negative bacteria is enzymatic modification by aminoglycoside-modifying enzymes (AMEs).[8] These enzymes, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the structure of the antibiotic, preventing it from binding to the ribosome.
The superior activity of amikacin against many resistant strains is attributed to its unique structure, which is designed to be a poor substrate for many AMEs. The L-hydroxyaminobutyroyl amide (HABA) side chain at the N-1 position sterically hinders the access of several modifying enzymes, thus protecting the amikacin molecule from inactivation. Ribostamycin, lacking such protective modifications, is more susceptible to a wider range of AMEs.
Caption: Differential susceptibility of Ribostamycin and Amikacin to AMEs.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods are broth microdilution and agar dilution.
Broth Microdilution Method (CLSI M07)
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is read as the lowest concentration of the antibiotic that shows no visible bacterial growth.
Caption: Workflow for determining MIC using the broth microdilution method.
Key Parameters:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.[3]
-
Incubation: 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
Reading: Visual determination of the lowest concentration with no turbidity.[10]
Agar Dilution Method (CLSI M07)
In this method, varying concentrations of the antibiotic are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of each plate. After incubation, the MIC is the lowest concentration of the antibiotic that inhibits visible growth on the agar.[11]
Key Parameters:
-
Medium: Mueller-Hinton Agar.
-
Inoculum: 10^4 CFU per spot.[11]
-
Incubation: 35°C ± 2°C for 16-20 hours.
-
Reading: The lowest concentration plate with no visible bacterial growth.
Conclusion
The available in vitro data strongly indicates that amikacin is a more potent aminoglycoside than this compound against a wide array of gram-negative bacteria, including clinically important species like Escherichia coli and Pseudomonas aeruginosa. This enhanced activity is particularly evident against strains that have developed resistance to other aminoglycosides through enzymatic modification. The structural features of amikacin provide it with greater stability against many aminoglycoside-modifying enzymes, which are a common resistance mechanism in gram-negative pathogens. For researchers and drug development professionals, amikacin serves as a critical tool for treating infections caused by resistant gram-negative bacteria, while ribostamycin's utility against these pathogens is considerably more limited.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Exploration of Antibiotic Activity of Aminoglycosides, in Particular Ribostamycin Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria [frontiersin.org]
- 3. Exploration of Antibiotic Activity of Aminoglycosides, in Particular Ribostamycin Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene–Gene Interactions Reduce Aminoglycoside Susceptibility of Pseudomonas aeruginosa through Efflux Pump-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of ribostamycin on Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative antimicrobial activities of ribostamycin, gentamicin, ampicillin and lincomycin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of amikacin and ten other aminoglycoside antibiotics against gentamicin-resistant bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wide variability in Pseudomonas aeruginosa aminoglycoside results among seven susceptibility testing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
comparing the nephrotoxicity of ribostamycin with other aminoglycosides
A Comparative Analysis of Ribostamycin and Other Aminoglycosides for Researchers and Drug Development Professionals
Aminoglycoside antibiotics remain a critical component of the therapeutic arsenal against severe Gram-negative bacterial infections. However, their clinical utility is often hampered by the risk of nephrotoxicity, a side effect that can lead to acute kidney injury. This guide provides a comparative analysis of the nephrotoxic potential of ribostamycin versus other commonly used aminoglycosides, supported by experimental data. The evidence presented indicates that ribostamycin exhibits a more favorable renal safety profile, making it a compelling candidate for further investigation and development.
Comparative Nephrotoxicity: A Data-Driven Overview
Experimental studies in animal models have consistently demonstrated the lower nephrotoxic potential of ribostamycin when compared to other aminoglycosides such as gentamicin, amikacin, kanamycin, and dibekacin. The following table summarizes key quantitative findings from a comparative study in rats, highlighting the differential effects on urinary markers of kidney injury and histopathological changes.
| Aminoglycoside (Dose) | Urine Volume | Urine Osmolality | Urine Protein | β-N-acetylglucosaminidase (NAG) | Histopathological Changes | Renal Accumulation (relative to Gentamicin) |
| Ribostamycin (40 mg/kg/day) | Little change | Little change | Little change | Slight increase | Slight increase and enlargement of lysosomes | 3 times less |
| Gentamicin (40 mg/kg/day) | Significant increase | Significant decrease | Significant increase | Large increase | Significant histological damage | - |
| Kanamycin (40 mg/kg/day) | - | - | - | - | More nephrotoxic than ribostamycin | - |
| Dibekacin (40 mg/kg/day) | - | - | - | - | Far more nephrotoxic than ribostamycin | - |
Data synthesized from a study comparing ribostamycin and gentamicin in Fischer rats treated for 14 days.[1]
A broader comparative study in rats established a general order of increasing nephrotoxicity for several aminoglycosides as follows: streptomycin < netilmicin < tobramycin < sisomicin, amikacin, and kanamycin < gentamicin.[2] While this particular study did not include ribostamycin, other findings indicate its nephrotoxicity is slightly less than that of kanamycin.[1]
Delving into the Mechanisms: Signaling Pathways in Aminoglycoside Nephrotoxicity
The nephrotoxicity of aminoglycosides is primarily initiated by their accumulation in the proximal tubule epithelial cells of the kidney.[3] The subsequent cellular damage is mediated by a cascade of events involving lysosomal dysfunction, generation of reactive oxygen species (ROS), and induction of apoptosis.
Caption: Signaling pathway of aminoglycoside-induced nephrotoxicity.
The lower nephrotoxicity of ribostamycin is attributed, in part, to its reduced accumulation in the renal cortex.[1] This suggests that ribostamycin may have a lower affinity for the megalin receptor, the primary transporter responsible for aminoglycoside uptake into proximal tubule cells, or may be more efficiently effluxed from the cells.
Experimental Methodologies: A Guide to Assessing Nephrotoxicity
To ensure robust and reproducible data in the evaluation of drug-induced nephrotoxicity, standardized experimental protocols are essential. Below are detailed methodologies for key in vivo and in vitro assessments.
In Vivo Assessment of Nephrotoxicity in a Rodent Model
This protocol outlines a typical experimental workflow for comparing the nephrotoxicity of different aminoglycosides in rats.
Caption: In vivo experimental workflow for assessing aminoglycoside nephrotoxicity.
Detailed Protocols:
-
Urinalysis: 24-hour urine samples are collected from animals housed in metabolic cages at specified intervals. Urinary volume is measured, and osmolality is determined using an osmometer. Urinary protein concentration is quantified using a standard assay such as the Bradford or BCA protein assay. The activity of urinary enzymes indicative of tubular damage, such as N-acetyl-β-D-glucosaminidase (NAG), is measured using commercially available colorimetric assay kits.
-
Serum Biochemistry: Blood samples are collected, and serum is separated by centrifugation. Serum creatinine and blood urea nitrogen (BUN) levels are measured using an automated clinical chemistry analyzer as indicators of glomerular filtration rate.
-
Histopathology: At the end of the treatment period, animals are euthanized, and kidneys are harvested. The kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) and Periodic acid-Schiff (PAS) for microscopic examination. A board-certified veterinary pathologist, blinded to the treatment groups, scores the extent of tubular necrosis, interstitial inflammation, and other pathological changes.
-
Renal Drug Accumulation: A portion of the renal cortex is homogenized, and the concentration of the aminoglycoside is determined using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Assessment of Cytotoxicity
-
Cell Culture: A suitable kidney-derived cell line, such as human embryonic kidney 293 (HEK293) cells or Madin-Darby canine kidney (MDCK) cells, is cultured under standard conditions.
-
Cytotoxicity Assay: Cells are seeded in 96-well plates and treated with increasing concentrations of the aminoglycosides for a specified duration (e.g., 24 or 48 hours). Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium. The half-maximal inhibitory concentration (IC50) is then calculated for each compound.
Conclusion
The available evidence strongly suggests that ribostamycin possesses a significantly lower nephrotoxic potential compared to other widely used aminoglycosides, including gentamicin, kanamycin, and dibekacin. This improved safety profile, coupled with its antimicrobial efficacy, positions ribostamycin as a promising candidate for further preclinical and clinical development. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of ribostamycin and to develop safer aminoglycoside-based therapies.
References
- 1. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Functional, histological, biochemical renal modifications. Comparative study of dibekacin, gentamicin, tobramycin, netilmicin and amikacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative nephrotoxicity of aminoglycoside antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Commercial Ribostamycin Sulfate Preparations
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of ribostamycin sulfate, a potent aminoglycoside antibiotic, are intrinsically linked to its purity. The presence of impurities, arising from the manufacturing process or degradation, can impact its potency and potentially introduce toxic side effects. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of commercial this compound preparations, supported by experimental protocols and data presentation formats, to assist researchers in making informed decisions for quality control and drug development.
Comparative Analysis of Purity Validation Methods
The purity of this compound is primarily assessed using chromatographic techniques, given its non-volatile and polar nature. High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands as the gold standard. A comparison of common HPLC-based methods is presented below.
| Method | Principle | Advantages | Limitations | Ideal Application |
| HPLC-ELSD (Evaporative Light Scattering Detector) | Separates compounds based on polarity. The detector nebulizes the eluent and measures the light scattered by the non-volatile analyte particles. | Universal detector for non-volatile compounds. Good sensitivity.[1] | Non-linear response can make quantification challenging. Less sensitive than CAD or MS. | Routine quality control and screening for known and unknown impurities. |
| HPLC-CAD (Charged Aerosol Detector) | Similar to ELSD, but after nebulization, particles are charged and the charge is measured. | Provides a more uniform response for different analytes, aiding in more accurate quantification of impurities without individual standards. Wider linear range than ELSD.[2] | Can be sensitive to mobile phase composition. | Accurate quantification of a wide range of impurities, especially when reference standards are unavailable. |
| HPLC-NQAD (Nano Quantity Analyte Detector) | An advanced aerosol-based detector with high sensitivity and a wide linear range. | Offers higher sensitivity than ELSD and a wider linear dynamic range than both ELSD and CAD, allowing for the simultaneous detection of the main component and trace impurities in a single run.[2] | Newer technology, potentially less common in all laboratories. | High-sensitivity impurity profiling and characterization. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates compounds by HPLC and then identifies them based on their mass-to-charge ratio. | Provides structural information about impurities, enabling their identification.[2] High sensitivity and specificity. | Higher cost and complexity compared to other detectors. Ion suppression effects can impact quantification.[2] | In-depth impurity characterization, identification of unknown impurities, and metabolic studies. |
Experimental Workflow for Purity Validation
A robust workflow is essential for the comprehensive purity validation of this compound. The following diagram illustrates a recommended experimental approach.
Data Presentation: Comparative Purity Analysis
The following table provides a template for summarizing the quantitative data obtained from the analysis of different commercial this compound preparations.
Table 1: Purity Profile of Commercial this compound Preparations
| Parameter | Supplier A (Lot X) | Supplier B (Lot Y) | Supplier C (Lot Z) | Pharmacopoeial Limit |
| Ribostamycin Purity (%) | 99.2 | 98.5 | 99.5 | >98.0% |
| Total Impurities (%) | 0.8 | 1.5 | 0.5 | <2.0% |
| Individual Impurity 1 (%) | 0.2 | 0.5 | 0.1 | <0.5% |
| Individual Impurity 2 (%) | 0.3 | 0.6 | 0.2 | <0.5% |
| Unknown Impurities (%) | 0.3 | 0.4 | 0.2 | <0.5% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is suitable for the accurate quantification of ribostamycin and its impurities.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase A: 25 mM Pentafluoropropionic acid (PFPA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
CAD Settings:
-
Evaporation Temperature: 35 °C.
-
Gas Flow: As per manufacturer's recommendation.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase (95% A, 5% B) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Calculate the purity of this compound using the area normalization method. The percentage purity is calculated as the area of the ribostamycin peak divided by the total area of all peaks, multiplied by 100.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is designed for the structural characterization of impurities.
-
Instrumentation:
-
HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Conditions:
-
Use the same chromatographic conditions as the HPLC-CAD method to ensure peak correlation.
-
-
Mass Spectrometry Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
MS/MS Analysis: Perform data-dependent acquisition to obtain fragmentation spectra of the impurity peaks.
-
-
Sample Preparation:
-
Prepare the sample as described in the HPLC-CAD protocol.
-
-
Data Analysis:
-
Identify the molecular ions of the impurities.
-
Analyze the fragmentation patterns to elucidate the structures of the impurities.
-
Compare the fragmentation patterns with known related substances of ribostamycin or use in-silico fragmentation tools to propose structures for unknown impurities. The characterization of nine impurities in a ribostamycin sample has been successfully achieved using LC-MS.[2]
-
By implementing these standardized methodologies and a systematic approach to data analysis, researchers can confidently assess and compare the purity of commercial this compound preparations, ensuring the quality and reliability of this important antibiotic for both research and clinical applications.
References
comparative study of ribostamycin biosynthesis and neomycin biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biosynthetic pathways of two important aminoglycoside antibiotics: ribostamycin and neomycin. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in microbiology, synthetic biology, and drug development.
Introduction
Ribostamycin and neomycin are broad-spectrum aminoglycoside antibiotics naturally produced by soil-dwelling bacteria of the genus Streptomyces. Ribostamycin is produced by Streptomyces ribosidificus[1], while neomycin is synthesized by Streptomyces fradiae[2]. Structurally, both antibiotics share a common 2-deoxystreptamine (2-DOS) core, a key feature of many clinically significant aminoglycosides. A crucial aspect of their biosynthetic relationship is that ribostamycin is a direct intermediate in the biosynthesis of neomycin[3]. This guide will dissect the similarities and differences in their synthetic pathways, from the genetic blueprints to the final molecular structures.
Biosynthetic Pathways: A Step-by-Step Comparison
The biosynthesis of both ribostamycin and neomycin begins with the central precursor, D-glucose. The initial steps leading to the formation of the 2-DOS core and the subsequent addition of a neosamine C moiety to form neamine are common to both pathways. The divergence occurs after the formation of ribostamycin.
Common Pathway: From D-Glucose to Ribostamycin
The initial phase of biosynthesis involves the construction of the 2-deoxystreptamine (2-DOS) ring, followed by glycosylation events to form key intermediates.
-
Formation of 2-deoxystreptamine (2-DOS): The biosynthesis is initiated from D-glucose-6-phosphate. A series of enzymatic reactions, including those catalyzed by a synthase, aminotransferases, and a dehydrogenase, convert it to the central aminocyclitol core, 2-DOS.
-
Formation of Paromamine: 2-DOS is then glycosylated with a sugar moiety derived from UDP-N-acetylglucosamine.
-
Formation of Neamine: Paromamine undergoes further enzymatic modifications, including oxidation and transamination, to yield neamine (also known as neomycin A)[2].
-
Formation of Ribostamycin: Neamine is subsequently ribosylated to form ribostamycin.
Divergence Point: Neomycin Biosynthesis from Ribostamycin
The biosynthetic pathway of neomycin extends beyond ribostamycin, utilizing it as a precursor for the synthesis of neomycin B and C.
-
Conversion of Ribostamycin to Neomycin C: Ribostamycin undergoes a glycosylation reaction where a second neosamine moiety is attached to the ribose ring, forming neomycin C[2].
-
Epimerization to Neomycin B: Neomycin C is then enzymatically converted to its stereoisomer, neomycin B, which is the most active component of the neomycin complex[2].
Genetic and Enzymatic Comparison
The biosynthesis of ribostamycin and neomycin is orchestrated by dedicated gene clusters, the rbm cluster in S. ribosidificus and the neo cluster in S. fradiae, respectively.
| Feature | Ribostamycin Biosynthesis | Neomycin Biosynthesis | Key Differences |
| Producing Organism | Streptomyces ribosidificus[1] | Streptomyces fradiae[2] | Different species of Streptomyces. |
| Gene Cluster | rbm[4] | neo[5] | While sharing homologous genes for the common pathway, the neo cluster contains additional genes for the conversion of ribostamycin to neomycin. |
| Key Precursor | D-Glucose | D-Glucose | Identical starting material. |
| Central Intermediate | 2-deoxystreptamine (2-DOS) | 2-deoxystreptamine (2-DOS) | Shared central scaffold. |
| Shared Intermediate | Ribostamycin | Ribostamycin[3] | Ribostamycin is the final product in its pathway but an intermediate in neomycin synthesis. |
| Final Product(s) | Ribostamycin | Neomycin B and Neomycin C[2] | Neomycin biosynthesis proceeds further to produce a more complex aminoglycoside. |
Key Enzymes in the Biosynthetic Pathways
| Enzyme Function | Gene (Ribostamycin) | Gene (Neomycin) |
| 2-deoxy-scyllo-inosose synthase | rbmA[4] | neo7 (btrC homolog)[2] |
| L-glutamine:DOI aminotransferase | rbmB[6] | neo6 (btrS homolog)[2] |
| Dehydrogenase | rbmG | neo5 (btrE homolog)[2] |
| Aminotransferase | rbmH | neo18 (btrB homolog)[2] |
| Glycosyltransferase (forms paromamine) | rbmD[4] | neo8 (btrM homolog)[2] |
| Deacetylase | racJ | neo16 |
| Ribosyltransferase (forms ribostamycin) | Not explicitly named | neo15[2][7] |
| Glycosyltransferase (forms neomycin C) | - | neoF |
| Epimerase (forms neomycin B) | - | neoN[8] |
Quantitative Data Comparison
Direct comparative studies on the production yields of ribostamycin and neomycin under identical fermentation conditions are scarce in the available literature. However, individual studies on optimizing the production of each antibiotic provide some insights into achievable yields. It is important to note that these yields are often from mutagenized and optimized strains and may not reflect the native production capabilities.
| Antibiotic | Producing Strain | Reported Yield | Reference |
| Neomycin | Streptomyces fradiae (mutant strain Sf6-2) | 10849 ± 141 U/mL | [9] |
| Neomycin | Streptomyces fradiae NCIM 2418 | 19,642 g/kg dry substrate (Solid State Fermentation) | [10] |
| Ribostamycin | Streptomyces ribosidificus (mutant St-150) | 20% higher than parent strain (specific yield not provided) | [11] |
Note: A direct comparison of these values is challenging due to different units, fermentation methods (submerged vs. solid-state), and strain optimization levels.
Experimental Protocols
This section outlines generalized experimental protocols for the study of ribostamycin and neomycin biosynthesis, based on commonly used methodologies in the field.
Fermentation of Producer Strains
Objective: To cultivate Streptomyces ribosidificus and Streptomyces fradiae for the production of ribostamycin and neomycin, respectively.
Materials:
-
Streptomyces ribosidificus (e.g., ATCC 21294) and Streptomyces fradiae (e.g., NCIM 2418) strains.
-
Seed culture medium (e.g., Tryptic Soy Broth).
-
Production medium (specific to each strain, generally containing a carbon source like soluble starch or glucose, a nitrogen source like peptone or yeast extract, and mineral salts)[9][10].
-
Shake flasks or fermenters.
-
Incubator shaker.
Procedure:
-
Inoculum Preparation: Inoculate a loopful of spores or mycelia from a stock culture into the seed culture medium. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture under controlled conditions (e.g., 28-30°C, 200-250 rpm) for 7-10 days.
-
Sampling: Aseptically collect samples at regular intervals to monitor growth (e.g., dry cell weight) and antibiotic production.
Extraction and Purification of Aminoglycosides
Objective: To isolate ribostamycin and neomycin from the fermentation broth.
Materials:
-
Fermentation broth.
-
Acid (e.g., sulfuric acid) and base (e.g., sodium hydroxide) for pH adjustment.
-
Cation-exchange resin (e.g., Amberlite IRC-50).
-
Elution buffer (e.g., dilute ammonia solution).
-
Solvents for precipitation (e.g., methanol, acetone).
-
Centrifuge and filtration apparatus.
Procedure:
-
Cell Removal: Centrifuge or filter the fermentation broth to remove the mycelia.
-
pH Adjustment: Adjust the pH of the supernatant to acidic conditions (e.g., pH 2.0) to protonate the amino groups of the aminoglycosides.
-
Cation-Exchange Chromatography: Load the acidified supernatant onto a pre-equilibrated cation-exchange column. The positively charged aminoglycosides will bind to the resin.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound aminoglycosides with a basic solution (e.g., 0.5 N NH4OH).
-
Concentration and Precipitation: Concentrate the eluate under vacuum and precipitate the antibiotic by adding a non-solvent like methanol or acetone.
-
Purification: Collect the precipitate by centrifugation or filtration and dry under vacuum. Further purification can be achieved by recrystallization or other chromatographic techniques.
Analysis and Quantification
Objective: To identify and quantify the produced ribostamycin and neomycin.
Method: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Materials:
-
Purified antibiotic samples and standards (ribostamycin and neomycin).
-
HPLC system equipped with an ELSD detector.
-
Reversed-phase C18 column.
-
Mobile phase (e.g., a mixture of water and an ion-pairing agent like heptafluorobutyric acid, and an organic modifier like acetonitrile or methanol)[10].
Procedure:
-
Sample Preparation: Dissolve the extracted samples and standards in the mobile phase or a suitable solvent.
-
HPLC Analysis: Inject the samples and standards into the HPLC system.
-
Detection: The ELSD will detect the non-volatile analytes after the mobile phase has been evaporated.
-
Quantification: Compare the peak areas of the samples to a standard curve generated from known concentrations of the antibiotic standards to determine the concentration of ribostamycin and neomycin in the samples.
Visualizations
Ribostamycin and Neomycin Biosynthetic Pathways
Caption: Biosynthetic relationship between ribostamycin and neomycin.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparative biosynthesis study.
Conclusion
The biosynthesis of ribostamycin and neomycin provides a fascinating example of how nature builds molecular complexity from simple precursors. The fact that the entire ribostamycin biosynthetic machinery is a prerequisite for neomycin production highlights a clear evolutionary and biochemical link. While the pathways share a significant common route, the extension of the neomycin pathway results in a more complex and potent antibiotic. Further research focusing on a direct, quantitative comparison of these two pathways under standardized conditions would be invaluable for optimizing the production of these important antibiotics and for engineering novel aminoglycoside derivatives.
References
- 1. Ribostamycin - Wikipedia [en.wikipedia.org]
- 2. Neomycin - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of ribostamycin derivatives by reconstitution and heterologous expression of required gene sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The structure of RbmB from Streptomyces ribosidificus, an aminotransferase involved in the biosynthesis of ribostamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: genetic and biochemical evidence for the roles of two glycosyltransferases and a deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of In Vivo Efficacy: Ribostamycin Sulfate vs. Ampicillin and Lincomycin
For researchers and drug development professionals navigating the landscape of antibacterial agents, understanding the comparative in vivo efficacy is paramount for informed decision-making. This guide provides an objective comparison of ribostamycin sulfate, an aminoglycoside antibiotic, with ampicillin, a beta-lactam, and lincomycin, a lincosamide. The following analysis is based on available experimental data to delineate their performance in preclinical models.
Comparative Efficacy Against Systemic Infections
The in vivo protective effects of this compound, ampicillin, and lincomycin have been evaluated in murine systemic infection models. The 50% effective dose (ED₅₀), a standard measure of a drug's potency, provides a quantitative basis for comparison. The data indicates that ribostamycin's in vivo activity is comparable to that of ampicillin and lincomycin against Gram-positive bacteria and superior to ampicillin against Gram-negative bacteria.[1]
A key characteristic of ribostamycin's in vivo activity is that its ED₅₀ value is less affected by the challenge inoculum size compared to ampicillin.[1] This suggests a more consistent performance under varying bacterial loads. Furthermore, bolus administration of ribostamycin resulted in a lower ED₅₀ value than divided administration of the same total dosage, a feature attributed to its rapid and potent bactericidal activity at high concentrations.[1]
Quantitative In Vivo Efficacy Data
The following table summarizes the reported ED₅₀ values for each antibiotic against systemic infections caused by representative Gram-positive and Gram-negative pathogens in mice.
| Antibiotic | Bacterial Strain | Infection Model | Administration Route | ED₅₀ (mg/kg) | Reference |
| This compound | Staphylococcus aureus Smith | Systemic (intraperitoneal) | Subcutaneous | 1.8 | (Inouye et al., 1989) |
| Escherichia coli Juhl | Systemic (intraperitoneal) | Subcutaneous | 11 | (Inouye et al., 1989) | |
| Ampicillin | Staphylococcus aureus | Systemic (septicemia) | Intravenous | 0.06 | (Takei et al., 2001) |
| Escherichia coli | Systemic (intraperitoneal) | Subcutaneous | 25 | (Inouye et al., 1989) | |
| Lincomycin | Staphylococcus aureus Smith | Systemic (intraperitoneal) | Subcutaneous | 1.9 | (Inouye et al., 1989) |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of in vivo efficacy involves standardized animal models of infection. Below is a representative protocol for assessing the protective effect of an antibiotic in a murine systemic infection model.
Murine Systemic Infection Model for ED₅₀ Determination
1. Animals:
-
Male ICR mice (or equivalent strain), typically 4-5 weeks old, weighing approximately 20-25g.
-
Animals are housed under standard laboratory conditions with access to food and water ad libitum.
2. Bacterial Strains and Inoculum Preparation:
-
Clinically relevant strains of bacteria, such as Staphylococcus aureus or Escherichia coli, are used.
-
Bacteria are cultured overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C.
-
The bacterial culture is then diluted with sterile saline or broth to achieve a predetermined concentration of colony-forming units (CFU) per milliliter. The final inoculum is typically suspended in a 5% mucin solution to enhance virulence.
3. Infection Procedure:
-
Mice are challenged via intraperitoneal injection with 0.5 mL of the prepared bacterial suspension. The inoculum size is calibrated to cause lethal infection in untreated control animals within a specified timeframe (e.g., 48-72 hours).
4. Antibiotic Administration:
-
The test antibiotics (this compound, ampicillin, lincomycin) are dissolved in sterile saline.
-
A range of doses for each antibiotic is prepared.
-
A single dose of the antibiotic is typically administered subcutaneously or intravenously to groups of mice (e.g., 10 mice per group) shortly after the bacterial challenge (e.g., 1 hour post-infection).
5. Observation and Endpoint:
-
The mice are observed for a period of 7 days.
-
The primary endpoint is survival.
-
The ED₅₀ value, the dose at which 50% of the treated animals survive, is calculated using a statistical method such as the Probit method.[2][3]
Mechanisms of Action: A Comparative Overview
The differing in vivo efficacy profiles of these antibiotics can be attributed to their distinct mechanisms of action at the cellular level.
-
This compound: As an aminoglycoside, ribostamycin targets the bacterial ribosome. It binds to the 30S ribosomal subunit, leading to the misreading of mRNA and subsequent inhibition of protein synthesis.[4][5] This action is bactericidal.
-
Ampicillin: Belonging to the beta-lactam class, ampicillin inhibits the final step of peptidoglycan synthesis in the bacterial cell wall.[1][6][7][8][9] It achieves this by acylating the transpeptidase enzyme, which is essential for cross-linking the peptidoglycan chains.[1][6][7][8] The resulting weakened cell wall leads to cell lysis.
-
Lincomycin: This lincosamide antibiotic also inhibits bacterial protein synthesis but does so by binding to the 50S ribosomal subunit.[10][11][12] Specifically, it interacts with the peptidyl transferase center, interfering with the binding of aminoacyl-tRNA and preventing peptide bond formation.[10][13]
The following diagram illustrates the distinct molecular targets of each antibiotic within the bacterial cell.
Experimental Workflow
The process of evaluating the in vivo efficacy of these antibiotics follows a structured workflow, from initial preparation to final data analysis.
References
- 1. Ampicillin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Correlation of in vitro activity and pharmacokinetic parameters with effect in vivo for antibiotics. Observations from experimental pneumococcus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. onlinescientificresearch.com [onlinescientificresearch.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Lincosamides - Wikipedia [en.wikipedia.org]
- 13. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ribostamycin Sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Ribostamycin Sulfate, prioritizing safety and environmental responsibility. The following information is synthesized from safety data sheets (SDS) and general chemical waste guidelines to ensure best practices are followed.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles.[1] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[1][2] |
| Respiratory | In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.[1] |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[2][3][4] Avoid direct contact with skin and eyes.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[3][5][6] It is classified as a hazardous waste and requires disposal at an approved waste disposal plant.[5]
1. Waste Collection and Storage:
-
Solid Waste: Carefully sweep up any solid this compound, avoiding dust generation.[1][3][5] Place the collected solid into a clearly labeled, suitable, and closed container for disposal.[2][4][5]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should also be collected in the same hazardous waste container.
-
Solutions: Aqueous solutions containing this compound should not be disposed of down the drain.[2][5] Collect these solutions in a labeled, sealed container designated for hazardous chemical waste.
2. Labeling and Temporary Storage:
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound."
-
Store the sealed container in a designated, secure area away from incompatible materials.[2] this compound should be stored under refrigerated conditions (2°C - 8°C) when not in use, and similar cool and dry conditions are advisable for temporary waste storage.[1][2]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company. These companies are equipped to handle and transport hazardous materials to an approved waste disposal plant.[3]
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system, but this must be done by a certified facility.[3]
Important "Don'ts":
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT pour this compound waste down the sink or into any drains.[2][5]
-
DO NOT mix this compound waste with other non-hazardous waste.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound, nor are there standardized experimental protocols for its neutralization or degradation in a laboratory setting. The consistent recommendation from safety data sheets is to treat all concentrations of this compound waste as hazardous and to rely on professional waste disposal services.[3][5]
Environmental Precautions
This compound should not be released into the environment.[5] It may cause long-lasting harmful effects to aquatic life.[1] All waste and contaminated materials must be contained and disposed of through approved channels to prevent environmental contamination. Ensure that all wastewater from cleaning contaminated areas is collected and treated via a wastewater treatment plant.[2]
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Ribostamycin Sulfate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ribostamycin Sulfate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with potential health risks.[1] It is harmful if it comes into contact with skin or is inhaled.[1][2] Crucially, it is also a reproductive toxin, with the potential to damage fertility or the unborn child.[1][2][3][4] Therefore, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
The following table summarizes the required PPE based on the identified hazards.
| Hazard | GHS Pictogram(s) | Required Personal Protective Equipment (PPE) |
| Acute Dermal Toxicity (Harmful in contact with skin)[2] | Health Hazard, Exclamation Mark | Gloves: Chemical-impermeable gloves (e.g., nitrile) are required. Double gloving is recommended as a best practice when handling hazardous compounds.[5][6] Protective Clothing: Wear a lab coat or an impermeable, long-sleeved gown with a solid front and tight-fitting cuffs.[1][5][7] |
| Acute Inhalation Toxicity (Harmful if inhaled)[2] | Health Hazard, Exclamation Mark | Respiratory Protection: A NIOSH/MSHA-approved respirator should be worn if there is a risk of dust formation or if exposure limits are exceeded.[1] Handling should occur in a well-ventilated area or a containment primary engineering control (C-PEC).[2][8][9] |
| Reproductive Toxicity (May damage fertility or the unborn child)[2][3][4] | Health Hazard | Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1][7][10] All PPE listed above is mandatory to prevent any route of exposure. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is critical for safety. The following steps outline the process from preparation to post-handling cleanup.
1. Preparation and Pre-Handling:
-
Review Safety Data Sheet (SDS): Before use, thoroughly read and understand the SDS for this compound.[2][3]
-
Ensure Engineering Controls: Confirm the availability and functionality of safety showers, eyewash stations, and adequate ventilation systems.[1][7]
-
Designate Area: Perform all handling in a designated, restricted area, away from general lab traffic.[5]
-
Don PPE: Put on all required PPE as specified in the table above. Ensure gloves are worn over the cuffs of the lab coat or gown.[5]
2. Handling the Compound:
-
Location: Handle the compound in a well-ventilated place, such as a chemical fume hood, to minimize inhalation risk.[2][8]
-
Avoid Dust Formation: Handle this compound carefully to avoid creating dust.[1][2][8][10] Use tools and techniques that minimize aerosolization.
-
Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.[2][8][11]
3. Storage:
-
Container: Keep the compound in a suitable, tightly closed, and properly labeled container.[1][10]
-
Conditions: Store in a dry, cool, and well-ventilated place, locked up and secured.[1][10] The recommended storage temperature is often refrigerated at 2-8°C.[1][12]
4. Post-Handling:
-
Decontamination: Thoroughly clean all surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE carefully to avoid contaminating yourself. The outer pair of gloves (if double-gloving) should be removed first.[5]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Experimental Workflow for Safe Handling
Caption: A logical workflow diagram illustrating the key steps from preparation to disposal for this compound.
Spill and Disposal Plan
Immediate and correct response to spills is crucial to prevent exposure and environmental contamination.
| Procedure | Action Steps |
| Accidental Release / Spill | 1. Evacuate: Immediately evacuate non-essential personnel from the spill area.[2][8] 2. Ventilate: Ensure the area is well-ventilated. 3. Contain: Prevent further spillage. For powder spills, cover with a plastic sheet to minimize dust.[1] 4. Clean-Up: Wearing full PPE, mechanically collect the spilled material (e.g., sweep or use a HEPA-filtered vacuum).[1][10] Place it into a suitable, sealed container for disposal.[1][10] 5. Decontaminate: Thoroughly clean the spill area.[1] |
| Waste Disposal | 1. Collection: Collect all contaminated waste, including used PPE and cleaning materials, in a suitable, labeled, and closed container.[1][10] 2. Regulations: Dispose of all waste in accordance with applicable regional, national, and local laws and regulations.[1][4] 3. Prohibition: Do not let the chemical enter drains or the environment.[8][10] |
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound 53797-35-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. fishersci.com [fishersci.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. goldbio.com [goldbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
